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  • Product: Propyl 4-methylpentanoate
  • CAS: 25415-68-3

Core Science & Biosynthesis

Foundational

Propyl 4-Methylpentanoate: Technical Profile & Application Guide

Executive Summary Propyl 4-methylpentanoate (CAS 25415-68-3), also known as propyl isocaproate, is a specialized flavor and fragrance ester characterized by a unique organoleptic profile blending fruity, ethereal, and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl 4-methylpentanoate (CAS 25415-68-3), also known as propyl isocaproate, is a specialized flavor and fragrance ester characterized by a unique organoleptic profile blending fruity, ethereal, and phenolic nuances. While less ubiquitous than its ethyl analog, its specific volatility and lipophilicity make it a valuable tool in high-precision flavor masking for pharmaceutical formulations and functional food systems. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, metabolic fate, and regulatory status (FEMA 2229), designed for researchers in drug development and flavor chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Propyl 4-methylpentanoate is the propyl ester of 4-methylpentanoic acid (isocaproic acid). Its structure features a branched isocaproate tail, which contributes to its distinct hydrophobic character and enzymatic stability profile compared to straight-chain esters.

Key Identifiers
ParameterDetail
IUPAC Name Propyl 4-methylpentanoate
Common Synonyms Propyl isocaproate; Propyl isohexanoate
CAS Registry Number 25415-68-3
FEMA Number 2229
Molecular Formula C

H

O

Molecular Weight 158.24 g/mol
SMILES CC(C)CCC(=O)OCCC
Physicochemical Properties
PropertyValueRelevance
Appearance Colorless to pale yellow liquidStandard purity check.
Boiling Point ~160–163 °C (at 760 mmHg)Determines volatility for headspace analysis.
Flash Point ~44 °C (Closed Cup)Flammability classification (Category 3).
LogP (Octanol/Water) ~3.0–3.2 (Predicted)Indicates moderate lipophilicity; crosses biological membranes.
Specific Gravity 0.860 – 0.870 (at 25°C)Density reference for formulation.
Solubility Insoluble in water; Soluble in ethanol, oilsRequires emulsification in aqueous drug delivery systems.

Organoleptic Characterization

Unlike the purely "fruity-pineapple" profile of ethyl isocaproate, the propyl ester exhibits a more complex sensor profile due to the longer alkyl chain.

  • Primary Descriptors: Fruity, ethereal, slightly acidic, with distinct phenolic or chemical nuances [1].

  • Secondary Notes: Waxy, tropical fruit skin.

  • Flavor Threshold: Low ppm range (estimated based on structural analogs).

  • Application Note: The "phenolic" edge allows this compound to mask bitter amine-based APIs (Active Pharmaceutical Ingredients) more effectively than sweeter esters, as it blends with rather than just covering the off-notes.

Synthesis & Manufacturing Protocol

The industrial and laboratory synthesis follows a classic Fischer Esterification pathway. The following protocol is designed for high-purity yield (>95%) suitable for pharmaceutical excipient testing.

Reaction Mechanism

The reaction involves the acid-catalyzed condensation of 4-methylpentanoic acid and 1-propanol.

Synthesis Sub1 4-Methylpentanoic Acid (Isocaproic Acid) Inter Tetrahedral Intermediate Sub1->Inter Reflux Sub2 1-Propanol Sub2->Inter Reflux Cat Catalyst (H2SO4 or p-TSA) Cat->Inter Prod Propyl 4-methylpentanoate Inter->Prod Byprod Water (Removed Azeotropically) Inter->Byprod

Figure 1: Acid-catalyzed Fischer Esterification pathway for Propyl 4-methylpentanoate synthesis.

Laboratory Scale Protocol (Self-Validating)

Reagents:

  • 4-Methylpentanoic acid (1.0 eq)

  • 1-Propanol (3.0 eq, excess to drive equilibrium)

  • Sulfuric acid (cat.[1][2][3][4] 1-2 mol%) or p-Toluenesulfonic acid (p-TSA)

  • Solvent: Cyclohexane or Toluene (for azeotropic water removal)[1]

Step-by-Step Methodology:

  • Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-methylpentanoic acid (0.1 mol) and 1-propanol (0.3 mol) to the flask. Add solvent (50 mL) if using a water separator. Add catalyst (H2SO4, ~0.5 mL).

  • Reflux: Heat the mixture to reflux (bath temp ~110-120°C). Monitor water collection in the Dean-Stark trap.

    • Validation Point: Reaction is complete when water evolution ceases (typically 2-4 hours).

  • Workup:

    • Cool reaction mixture to room temperature.

    • Wash with Saturated NaHCO3 (2x 50mL) to neutralize catalyst and remove unreacted acid. Caution: CO2 evolution.

    • Wash with Brine (1x 50mL) to remove excess alcohol.

    • Dry organic layer over anhydrous MgSO4 .

  • Purification: Filter and concentrate under reduced pressure. Perform fractional distillation (bp ~160°C) to isolate the pure ester.

  • QC Analysis: Confirm purity via GC-MS (Target >98%).

Metabolic Fate & Toxicology[8][9]

For drug development professionals, understanding the metabolic breakdown is critical for safety assessment, particularly regarding the release of the branched-chain acid.

Metabolic Pathway

Upon ingestion, propyl 4-methylpentanoate undergoes rapid hydrolysis by carboxylesterases (hCE1 and hCE2), primarily in the small intestine and liver [2].

Metabolism Parent Propyl 4-methylpentanoate (Parent Ester) Split Parent->Split Hydrolysis Enzyme Carboxylesterases (hCE1 / hCE2) Enzyme->Split Acid 4-Methylpentanoic Acid (Isocaproic Acid) Split->Acid Alc 1-Propanol Split->Alc BetaOx Beta-Oxidation (Mitochondrial) Acid->BetaOx Fatty Acid Metabolism PropAcid Propionic Acid Alc->PropAcid ADH/ALDH Oxidation TCA TCA Cycle (Energy Production) PropAcid->TCA Succinyl-CoA Pathway

Figure 2: Metabolic hydrolysis and downstream elimination pathways in humans.

Toxicological Implications
  • Hydrolysis Products:

    • 1-Propanol: Oxidized to propionic acid, a normal physiological intermediate entering the TCA cycle via succinyl-CoA. Low toxicity compared to methanol/isopropanol.

    • 4-Methylpentanoic Acid: A branched-chain fatty acid. It is metabolized via beta-oxidation.

  • Safety Margin: As a FEMA GRAS substance, it is considered safe at current usage levels (typically <10 ppm in finished food/pharma products).

Applications in Pharmaceutical Formulation[2]

Flavor Masking (Excipient Use)

Propyl 4-methylpentanoate is particularly effective in masking hydrophobic amine drugs (e.g., certain antibiotics or antihistamines).

  • Mechanism: The ester's lipophilicity allows it to partition into the receptor sites or micelles that solubilize the API, effectively "blinding" the bitter reception.

  • Pairing: often used in conjunction with sweet modulators (e.g., glycyrrhizin) where the ester provides the "top note" distraction and the modulator blocks the taste receptor.

Formulation Stability
  • pH Sensitivity: Esters are susceptible to hydrolysis in high pH (>8) or highly acidic (<3) liquid formulations.

  • Recommendation: Best suited for solid oral dosage forms (tablets, capsules) or liquid suspensions buffered to pH 4.0–6.0.

Regulatory Landscape[5][10]

  • USA: FEMA GRAS (Generally Recognized As Safe) Number 2229 . Approved for use in food and flavorings [3].[5]

  • EU: Registered under Flavis Number (check specific EU FL database, often correlates with JECFA).

  • JECFA: Evaluated under the "Branched-chain aliphatic saturated primary alcohols, aldehydes, carboxylic acids, and related esters" category (JECFA No. 2423 or similar group) [4].

  • Labeling: Typically labeled as "Artificial Flavor" or "Natural Flavor" (if derived via natural fermentation/enzymatic processes, though synthetic is standard).

References

  • CymitQuimica. Propyl 4-methylpentanoate Product Description and Safety Data. Retrieved from

  • National Institutes of Health (NIH). The emerging role of human esterases in drug metabolism. PubMed Central. Retrieved from

  • Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances List. FEMA 2229.[5] Retrieved from

  • World Health Organization (WHO). Safety evaluation of certain food additives (JECFA).[6] Retrieved from

  • PubChem. Compound Summary: Propyl 4-methylpentanoate (CAS 25415-68-3).[5][7] Retrieved from

Sources

Exploratory

Technical Monograph: Propyl 4-Methylpentanoate in Fragrance &amp; Excipient Applications

[1][2] Executive Summary Propyl 4-methylpentanoate (CAS: 25415-68-3), commonly known as Propyl Isocaproate , represents a critical structural motif in the design of "tropical-substantive" fragrance accords.[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Propyl 4-methylpentanoate (CAS: 25415-68-3), commonly known as Propyl Isocaproate , represents a critical structural motif in the design of "tropical-substantive" fragrance accords.[1][2] Unlike its lighter homologues (ethyl isovalerate) which are highly volatile and ethereal, the propyl moiety in this ester confers a lipophilicity (LogP ~3.[2]1) that anchors the pineapple/blackberry olfactory profile into the heart notes of a formulation.[2]

This technical guide analyzes the molecule through a dual lens: as a high-impact fragrance ingredient and as a functional excipient in pharmaceutical flavor masking.[1][2] It details the reaction kinetics of its synthesis, its metabolic fate via carboxylesterase hydrolysis, and its safety profile for R&D applications.

Part 1: Molecular Architecture & Physicochemical Profile

The efficacy of Propyl 4-methylpentanoate lies in its branched alkyl chain.[1][2] The isocaproic (4-methylpentanoic) acid backbone provides a "fatty-fruity" character, while the propyl esterification shifts the volatility curve, reducing the "solvent-like" harshness often found in methyl or ethyl esters.[1]

Table 1: Physicochemical Specifications
ParameterValue / DescriptionTechnical Significance
IUPAC Name Propyl 4-methylpentanoateStandard nomenclature for regulatory filing.[1][2]
Common Name Propyl IsocaproateIndustry standard trade name.[2]
CAS Number 25415-68-3Unique identifier for inventory and safety checks.[1][2]
Molecular Formula C₉H₁₈O₂MW: 158.24 g/mol .[2][3]
Odor Profile Pineapple, Blackberry, Waxy, MetallicBridges top-note fruitiness with heart-note waxy textures.[1][2]
LogP (Predicted) ~3.12Indicates high substantivity on skin/lipophilic matrices.[2]
Boiling Point ~175-180 °CClassifies it as a Middle Note modifier.[1][2]
Flash Point > 60 °C (Est.)[2]Categorized as Combustible (Class IIIA) rather than Flammable.[2]

Part 2: Olfactory Pharmacology & Sensory Analysis

In fragrance and flavor science, the interaction between the odorant and the Olfactory Receptors (ORs) is governed by the molecule's "shape" and "electronic" signature.

Mechanism of Action

Propyl 4-methylpentanoate functions as a bimodal agonist :

  • Primary Olfaction: It binds to ORs sensitive to aliphatic esters, triggering the "fruity" signal.[2]

  • Trigeminal Modulation: The "metallic/waxy" nuance suggests mild trigeminal nerve stimulation, which adds "texture" or "mouthfeel" to the scent, preventing it from smelling flat or one-dimensional.[2]

Diagram 1: Olfactory Performance & Volatility Dynamics

This diagram illustrates the evaporation trajectory of Propyl 4-methylpentanoate compared to standard acetates, demonstrating its role as a "Heart Note Anchor."

OdorPerformance Start Application (t=0) EthylIso Ethyl Isovalerate (Top Note: <15 mins) Start->EthylIso Rapid Evaporation PropylIso Propyl 4-Methylpentanoate (Heart Note: 0.5 - 4 hrs) Start->PropylIso Sustained Release Base Musks/Woods (Base Note: >6 hrs) Start->Base Fixative Effect Perception1 Sharp, Ethereal, Lift EthylIso->Perception1 PropylIso->Base Olfactory Bridging Perception2 Pineapple, Waxy, Substantive PropylIso->Perception2

Figure 1: Evaporation kinetics showing Propyl 4-methylpentanoate bridging the gap between fleeting top notes and heavy base notes.[1]

Part 3: Synthetic Pathways & Process Optimization

For research and scale-up, the Fischer Esterification remains the most robust protocol. However, due to the boiling point of the alcohol (1-propanol, 97°C) and the acid, water removal is the rate-limiting step.

Protocol: Acid-Catalyzed Dehydration (Dean-Stark Method)[1][2]

Objective: Synthesize Propyl 4-methylpentanoate with >98% purity.

Reagents:

  • 4-Methylpentanoic acid (1.0 eq)[1][2]

  • 1-Propanol (1.5 eq, excess drives equilibrium)[1]

  • p-Toluenesulfonic acid (p-TsOH) (0.01 eq, catalyst)[1][2]

  • Cyclohexane or Toluene (Entrainer solvent)[2][4]

Step-by-Step Methodology:

  • Charge: In a 3-neck Round Bottom Flask (RBF), combine the acid, alcohol, and solvent. Add p-TsOH.[1][2]

  • Setup: Attach a Dean-Stark trap topped with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 85-110°C depending on solvent). Monitor the collection of water in the trap.

    • Self-Validating Check: Reaction is complete when water volume equals theoretical yield (18mL per mole) and ceases to accumulate.[2]

  • Work-up: Cool to room temperature. Wash the organic layer with:

    • Saturated NaHCO₃ (to neutralize catalyst and unreacted acid).[2]

    • Brine (to remove residual water/alcohol).[2]

  • Purification: Dry over MgSO₄, filter, and perform fractional distillation. Collect the fraction at ~175°C.

Diagram 2: Synthesis Workflow

Visualizing the critical control points in the synthesis to ensure high yield and purity.

Synthesis Reactants Reagents: 4-Methylpentanoic Acid + 1-Propanol Reflux Reflux (Dean-Stark) Temp: 110°C Reactants->Reflux Catalyst Catalyst: p-TsOH + Toluene Catalyst->Reflux Check Checkpoint: Water Evolution Ceased? Reflux->Check Check->Reflux No (Continue Heating) Wash Wash: NaHCO3 + Brine Check->Wash Yes Distill Fractional Distillation Target: 175°C Wash->Distill Product Final Product: Propyl 4-methylpentanoate (>98% Purity) Distill->Product

Figure 2: Process flow for the Fischer Esterification of Propyl Isocaproate, highlighting the critical water-removal checkpoint.

Part 4: Formulation & Drug Development Applications

While primarily a fragrance ingredient, Propyl 4-methylpentanoate has specific utility in pharmaceutical development, particularly in pediatric oral formulations .[1][2]

Flavor Excipient (Taste Masking)

The "blackberry/pineapple" profile is exceptionally effective at masking the metallic bitterness of amine-based drugs (e.g., antibiotics, antihistamines).

  • Usage Rate: 0.05% - 0.2% in liquid syrups.[1][2]

  • Synergy: Works best when combined with ion-exchange resins to provide a secondary sensory distraction.[1][2]

Metabolic Stability (Prodrug Modeling)

For drug developers designing ester prodrugs, this molecule serves as a model substrate for Carboxylesterase 1 (CES1) .[2]

  • Metabolic Pathway: Rapid hydrolysis in the liver/plasma.[2]

    • Reaction: Propyl 4-methylpentanoate + H₂O → 4-Methylpentanoic acid + 1-Propanol.[1][2]

  • Toxicological Implication: The metabolites are well-characterized.[1][2] 4-Methylpentanoic acid is a fatty acid analog, and 1-propanol is metabolized to propionic acid, entering the Krebs cycle.[1][2]

Part 5: Regulatory & Safety Toxicology

For R&D professionals, adherence to IFRA (International Fragrance Association) and RIFM (Research Institute for Fragrance Materials) standards is mandatory.[2]

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • IFRA Status: Generally acceptable for use.[2] Not listed as a prohibited substance, but must be used within "Good Manufacturing Practice" limits to avoid sensitization.[2]

  • Cramer Class: Class I (Low safety concern).[2] The molecule structure permits efficient metabolic detoxification.

Handling Protocol: Always handle in a fume hood. While not highly volatile, the concentrated vapor can be irritating to the respiratory tract. Use nitrile gloves (permeation time > 4 hours).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117477, Ethyl 4-methylpentanoate (Analogous Structure Reference).[1][2] Retrieved from [Link]

  • The Good Scents Company (2024). Propyl isocaproate Odor and Organoleptic Properties.[2] Retrieved from [Link][2]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, propyl isovalerate (Structural Analog).[2] Food and Chemical Toxicology.[2][5] Retrieved from [Link]

  • Organic Syntheses (1941). Synthesis of 3-methylpentanoic acid (Precursor Synthesis).[1][2] Org.[1][2][6][7] Synth. Coll. Vol. 1. Retrieved from [Link][2]

Sources

Foundational

Advanced Biosynthesis &amp; Engineering of Branched-Chain Esters: A Technical Guide

Executive Summary Branched-chain esters (BCEs) represent a critical class of volatile organic compounds with high-value applications ranging from premium sensory agents in the flavor and fragrance industry to advanced bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Branched-chain esters (BCEs) represent a critical class of volatile organic compounds with high-value applications ranging from premium sensory agents in the flavor and fragrance industry to advanced biofuels and chiral intermediates in pharmaceutical synthesis. This guide provides a comprehensive technical analysis of the biosynthetic pathways governing BCE production, specifically focusing on the Ehrlich pathway and alcohol acyltransferase (AAT) mechanisms. It is designed for researchers and drug development professionals seeking to optimize microbial cell factories for precision ester synthesis.

Mechanistic Architecture: The Ehrlich Pathway

The biosynthesis of branched-chain esters in Saccharomyces cerevisiae and engineered E. coli is primarily driven by the degradation of branched-chain amino acids (BCAAs)—Leucine, Valine, and Isoleucine.[1] This catabolic route, known as the Ehrlich pathway, converts amino acids into fusel alcohols, which subsequently undergo esterification.

The Three-Step Catabolism
  • Transamination: The

    
    -amino group is removed from the BCAA by branched-chain amino acid transaminases (e.g., Bat1p/Bat2p in yeast), yielding an 
    
    
    
    -keto acid.
  • Decarboxylation: The

    
    -keto acid is decarboxylated by thiamine pyrophosphate (TPP)-dependent decarboxylases (e.g., Aro10p, Pdc1p/5p/6p) to form a branched-chain aldehyde.
    
  • Reduction: The aldehyde is reduced to a fusel alcohol by alcohol dehydrogenases (ADHs), consuming NADH.

The Esterification "Sink"

The final step is the condensation of the generated fusel alcohol with an acyl-CoA (typically Acetyl-CoA) catalyzed by Alcohol Acyltransferases (AATs).[2] This reaction is thermodynamically favorable and serves as a metabolic "sink" to detoxify intracellular alcohols.

Pathway Visualization

The following diagram illustrates the conversion of Leucine into Isoamyl Acetate, a canonical branched-chain ester model.

EhrlichPathway cluster_inputs Precursors Leucine L-Leucine AlphaKeto α-Ketoisocaproate Leucine->AlphaKeto Leucine->AlphaKeto    AcetylCoA Acetyl-CoA Ester Isoamyl Acetate (Branched-Chain Ester) AcetylCoA->Ester Aldehyde Isovaleraldehyde AlphaKeto->Aldehyde AlphaKeto->Aldehyde    Alcohol Isoamyl Alcohol Aldehyde->Alcohol Aldehyde->Alcohol    Alcohol->Ester Alcohol->Ester    Bat BAT1/BAT2 (Transaminase) Pdc ARO10/PDC (Decarboxylase) Adh ADH (Dehydrogenase) Atf ATF1/ATF2 (Acyltransferase)

Figure 1: The Ehrlich pathway converting Leucine to Isoamyl Acetate. Key enzymatic steps involve transamination, decarboxylation, reduction, and final esterification.

Enzymology & Critical Control Points

The efficiency of BCE biosynthesis is dictated by the substrate specificity and expression levels of Alcohol Acyltransferases (AATs). In S. cerevisiae, the primary AATs are Atf1p and Atf2p.

Enzyme Kinetics and Specificity
  • ATF1: The dominant AAT, responsible for the majority of acetate ester production (e.g., isoamyl acetate, ethyl acetate).[3] It shows high catalytic efficiency (

    
    ) for acetyl-CoA but is promiscuous regarding the alcohol moiety.
    
  • ATF2: A paralog of ATF1 with lower expression levels and slightly different substrate preferences, often playing a minor role unless ATF1 is deleted or under specific stress conditions.

  • EHT1/EEB1: These enzymes function primarily as ethanol hexanoyl transferases but also possess esterase (hydrolytic) activity. They are more relevant for medium-chain fatty acid ethyl esters (MCFA-EEs) rather than the short branched-chain acetate esters.

Data Summary: Yeast AAT Characteristics
EnzymePrimary FunctionKey Substrates (Alcohol)Key Substrates (Acyl-CoA)Kinetic Note
Atf1p AcetyltransferaseIsoamyl alcohol, Ethanol, 2-PhenylethanolAcetyl-CoAHigh

; Subject to product inhibition
Atf2p AcetyltransferaseIsoamyl alcohol, EthanolAcetyl-CoALower activity; distinct regulation
Eht1p Acyltransferase/EsteraseEthanolHexanoyl-CoA, Octanoyl-CoAHigh hydrolytic activity limits titer

Metabolic Engineering Strategies

To maximize branched-chain ester titers, a "Push-Pull-Block" metabolic engineering strategy is recommended. This approach ensures precursor availability while driving flux toward the final product and preventing degradation.

The "Push": Precursor Supply
  • BCAA Overproduction: Deregulation of BCAA biosynthetic pathways (e.g., ILV2, ILV3, ILV5 overexpression) increases the pool of amino acid precursors.

  • Cofactor Balancing: The reduction of aldehydes to alcohols consumes NADH. Engineering the redox state (e.g., manipulating GPD1 or ADH isozymes) to increase cytosolic NADH availability can drive the pathway forward.

The "Pull": Enzyme Engineering
  • Promoter Engineering: Replacing native promoters of ATF1 with strong constitutive promoters (e.g.,

    
    , 
    
    
    
    ) significantly enhances esterification activity.
  • Protein Engineering: Rational design or directed evolution of Atf1p can alter substrate specificity, reducing steric hindrance for bulkier branched-chain alcohols.

The "Block": Competing Pathways
  • Esterase Deletion: Deletion of esterases (e.g., IAH1) prevents the hydrolysis of the formed esters back into alcohols and acids. This is often the single most effective intervention for stabilizing titers.

MetabolicEngineering cluster_push PUSH: Increase Flux cluster_pull PULL: Drive Reaction cluster_block BLOCK: Prevent Loss Precursor BCAA Overproduction (ILV2, ILV3, ILV5) Overexpression AAT Overexpression (P_TEF1-ATF1) Precursor->Overexpression Substrate Availability Redox NADH Supply (Redox Engineering) Redox->Overexpression Cofactor Support Deletion Esterase Deletion (ΔIAH1) Overexpression->Deletion Product Accumulation FinalProduct Target Branched-Chain Ester Deletion->FinalProduct High Titer

Figure 2: "Push-Pull-Block" engineering strategy for maximizing ester yields. This logic integrates upstream flux enhancement with downstream product stabilization.

Experimental Protocol: High-Fidelity Quantification

Accurate quantification of volatile esters requires a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol. The following methodology minimizes evaporative loss and ensures linear detector response.

Sample Preparation (Liquid-Liquid Extraction)

Principle: Esters are hydrophobic and partition readily into organic solvents. In-situ extraction prevents volatilization during fermentation.

  • Harvest: Collect 2 mL of fermentation broth in a glass vial (avoid plastic to prevent adsorption).

  • Internal Standard: Add 10 µL of internal standard solution (e.g., 2-octanol or C17:0-d33, 100 mg/L in ethanol) to normalize injection variability.

  • Extraction: Add 1 mL of solvent (Hexane or Ethyl Acetate). Note: Use Hexane for acetate esters; Ethyl Acetate is not suitable if quantifying ethyl acetate.

  • Agitation: Vortex vigorously for 1 minute or shake for 30 minutes at room temperature.

  • Separation: Centrifuge at 3,000 x g for 5 minutes to separate phases.

  • Transfer: Transfer 150 µL of the upper organic layer to a GC vial with a glass insert.

GC-MS Instrument Parameters
  • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm). Polar columns (WAX) provide better separation for isomeric esters.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injection: Splitless mode (1 µL), 250°C.

  • Oven Program:

    • Initial: 40°C for 3 min (traps volatiles).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 min.

  • Detection: EI Source (70 eV), Scan mode (m/z 35-300) or SIM (Selected Ion Monitoring) for target analytes.

Troubleshooting Table
IssueProbable CauseCorrective Action
Tailing Peaks Column activity or overloadTrim column inlet; dilute sample 1:10.
Low Sensitivity Evaporative loss during prepKeep samples chilled (4°C); use in-situ extraction.
Ghost Peaks CarryoverAdd solvent blank runs between high-titer samples.
Non-Linearity Detector saturationSwitch from Scan to SIM mode or reduce splitless time.

Applications in Pharmaceutical Development

While often associated with flavors, branched-chain esters are increasingly relevant in drug development as chiral building blocks and prodrug moieties .

  • Chiral Resolution: Lipases and esterases are frequently used to kinetically resolve racemic mixtures of branched-chain esters, yielding optically pure acids or alcohols used in the synthesis of statins and anti-inflammatory agents.

  • Prodrug Design: Esterification of pharmaceutical actives with branched-chain acids (e.g., valproic acid esters) can improve lipophilicity, enhancing blood-brain barrier penetration or oral bioavailability. The specific branching pattern protects the ester bond from premature hydrolysis by plasma esterases, extending the drug's half-life.

References

  • Ehrlich Pathway Explained. PricklyCider.com. Available at: [Link]

  • The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology. Available at: [Link]

  • Rapid ester biosynthesis screening reveals a high activity alcohol-O-acyltransferase (AATase) from tomato fruit. Biotechnology Journal. Available at: [Link]

  • Alcohol acyltransferases for the biosynthesis of esters. Microbial Cell Factories. Available at: [Link]

  • Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Journal of Chromatography B. Available at: [Link]

Sources

Exploratory

Technical Monograph: Safety and Handling of Propyl 4-Methylpentanoate

Executive Summary & Chemical Identity Propyl 4-methylpentanoate (also known as Propyl Isocaproate ) is a branched-chain ester utilized primarily as a specialized intermediate in organic synthesis and as a flavor/fragranc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Propyl 4-methylpentanoate (also known as Propyl Isocaproate ) is a branched-chain ester utilized primarily as a specialized intermediate in organic synthesis and as a flavor/fragrance agent due to its fruity, pineapple-like olfactory profile. In drug development, it serves as a hydrophobic moiety donor or a masking group for prodrug synthesis.

Critical Safety Distinction: Researchers must rigorously distinguish this compound from Testosterone Isocaproate (CAS 15262-86-9). While they share the "isocaproate" ester tail, the steroid derivative carries severe reproductive toxicity and carcinogenicity hazards (GHS Category 1B/2). Propyl 4-methylpentanoate, by contrast, presents primarily as a combustible irritant.

Chemical Identification Table
ParameterDetail
IUPAC Name Propyl 4-methylpentanoate
CAS Number 25415-68-3
Synonyms Propyl isocaproate; Propyl 4-methylvalerate
Molecular Formula C

H

O

SMILES CC(C)CCC(=O)OCCC
Molecular Weight 158.24 g/mol

Physicochemical Characterization

Understanding the physical properties is the first line of defense in exposure control. Propyl 4-methylpentanoate is a lipophilic ester with volatility characteristics that demand specific ventilation controls.

PropertyValue (Experimental/Homolog Derived)Safety Implication
Physical State Colorless LiquidStandard liquid handling protocols apply.
Boiling Point ~170–180 °C (Est.)Moderate volatility; heating increases vapor hazard significantly.
Flash Point > 60 °C (Combustible)Classified as H227 ; requires grounding during transfer.
Density ~0.86–0.87 g/mLLighter than water; will float on aqueous spills.
Solubility Insoluble in water; Soluble in EtOH, Et2OUse organic solvents for cleanup; water is ineffective for solubilization.
Vapor Pressure ModerateSufficient to generate irritating concentrations in stagnant air.

Hazard Identification & Toxicology (GHS)

This compound is classified under the Globally Harmonized System (GHS) primarily as an irritant. The toxicological mechanism involves local irritation of mucous membranes due to ester hydrolysis and solvent effects.

GHS Classification[3][4]
  • Signal Word: WARNING

  • Flammable Liquids: Category 4 (H227)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Toxicological Insights
  • Acute Effects: Inhalation of vapors causes irritation to the upper respiratory tract (nose, throat). Direct skin contact strips natural oils (defatting), leading to dermatitis. Eye contact causes immediate redness and pain.

  • Metabolism: Like most aliphatic esters, it is likely hydrolyzed by carboxylesterases in the plasma and liver into 1-propanol and 4-methylpentanoic acid (isocaproic acid). The acid metabolite contributes to the acrid, cheese-like odor and potential irritation.

Risk Assessment & Control Strategy

To ensure scientific integrity in handling, we apply the Hierarchy of Controls . The following diagram illustrates the decision matrix for safe operation.

SafetyHierarchy cluster_engineering 1. Engineering Controls (Primary) cluster_admin 2. Administrative Controls cluster_ppe 3. PPE (Last Resort) FumeHood Chemical Fume Hood (Face Velocity > 0.5 m/s) Grounding Static Grounding (Flash Point > 60°C) SOP SOP Verification (Distinguish from Steroids) Grounding->SOP Gloves Nitrile Gloves (Splash Protection) SOP->Gloves Access Restricted Access (Authorized Personnel) Eyes Safety Glasses (Side Shields) Gloves->Eyes Resp Respirator (Organic Vapor) (If Hood Unavailable) Eyes->Resp Contingency

Caption: Operational safety hierarchy prioritizing engineering containment over PPE.

Operational Protocols

Storage and Segregation
  • Environment: Store in a cool, dry, well-ventilated area away from heat sources.

  • Incompatibility: Segregate from Strong Oxidizing Agents (e.g., nitric acid, permanganates) and Strong Bases (which catalyze hydrolysis).

  • Container: Keep under inert gas (Nitrogen or Argon) if long-term stability is required to prevent slow oxidation or hydrolysis.

Transfer and Synthesis
  • Static Control: Although the flash point is >60°C, mist generation can lower the effective ignition threshold. Always ground metal containers during transfer.

  • Inert Atmosphere: For synthesis involving heating >100°C, perform reactions under a nitrogen blanket to prevent auto-oxidation.

  • Quenching: If used as a reagent, quench reactions slowly. The hydrolysis product, isocaproic acid, has a potent, lingering odor (cheesy/sweaty) that can contaminate the lab environment if not neutralized (wash with basic solution, e.g., NaHCO

    
    ).
    

Emergency Response Architecture

In the event of a spill or exposure, immediate, logical action is required. This workflow ensures self-validating safety response.

EmergencyResponse Start Incident Detected Spill Liquid Spill Start->Spill Exposure Personnel Exposure Start->Exposure Fire Fire Ignition Start->Fire Evacuate Evacuate Area (Vapor Risk) Spill->Evacuate Wash Wash with Soap/Water (15 mins) Exposure->Wash Extinguish Use Dry Chemical/CO2 (Class B) Fire->Extinguish PPE_Don Don PPE (Resp + Nitrile) Evacuate->PPE_Don Absorb Absorb with Vermiculite (Do NOT use water) PPE_Don->Absorb Disposal Dispose as Haz Waste (Organic Stream) Absorb->Disposal Wash->Disposal Contaminated Clothing

Caption: Logical flow for emergency response protocols distinguishing spill, exposure, and fire.

Spill Cleanup Protocol
  • Isolate: Remove ignition sources immediately.

  • Ventilate: Open fume hood sashes to max safe height; use local exhaust if available.

  • Absorb: Use an inert absorbent (vermiculite, sand, or commercial organic spill pads). Do not use sawdust (combustible).

  • Decontaminate: Wipe surfaces with a dilute detergent solution. The odor of the acid metabolite may persist; an alkaline wash (Sodium Bicarbonate) helps neutralize the odor.

References

  • Sigma-Aldrich. Propyl 4-methylpentanoate Product Sheet & Safety Data. Retrieved from

  • PubChem. Compound Summary: Propyl 4-methylpentanoate (CID 88168807). National Library of Medicine. Retrieved from

  • BLD Pharm. Safety Data Sheet: Propyl 4-methylpentanoate. Retrieved from

  • The Good Scents Company. Flavor and Fragrance Information: Propyl 4-methylpentanoate. Retrieved from

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Retrieved from

Protocols & Analytical Methods

Method

Synthesis of propyl 4-methylpentanoate

Abstract This application note details the synthesis of propyl 4-methylpentanoate (CAS: 35852-42-7), a branched-chain ester valued in the flavor and fragrance industry for its distinct fruity, pineapple-like, and berry n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of propyl 4-methylpentanoate (CAS: 35852-42-7), a branched-chain ester valued in the flavor and fragrance industry for its distinct fruity, pineapple-like, and berry nuances.[1] While structurally simple, the synthesis requires precise control over equilibrium thermodynamics to achieve high yields (>90%). This guide presents two distinct protocols: a robust Azeotropic Fischer Esterification (Method A) suitable for scale-up, and a Steglich Esterification (Method B) for mild, laboratory-scale synthesis. Critical process parameters (CPPs), purification strategies, and spectroscopic characterization data are provided to ensure reproducibility.

Introduction & Retrosynthetic Analysis

Propyl 4-methylpentanoate is formed via the condensation of 4-methylpentanoic acid (isocaproic acid) and 1-propanol .[1]

  • Target Molecule: Propyl 4-methylpentanoate (

    
    )[1]
    
  • Molecular Weight: 158.24 g/mol [1]

  • Boiling Point: ~168–170 °C (at 760 mmHg)

Chemical Strategy: The primary challenge in ester synthesis is the reversibility of the reaction. The equilibrium constant (


) is typically near 1. To drive the reaction to completion (Le Chatelier’s principle), we must either:
  • Use a large excess of one reactant (typically the alcohol).[2][3][4]

  • Continuously remove water (the byproduct) from the system.[4]

Method A utilizes a Dean-Stark trap with a heterogeneous azeotrope (Toluene/Water) to physically remove water. Method B utilizes chemical dehydration (DCC) to sequester water kinetically at room temperature.

Table 1: Physical Properties of Key Reagents
ReagentMW ( g/mol )Boiling Point (°C)Density (g/mL)Role
4-Methylpentanoic Acid 116.16199-2010.92Substrate (Acid)
1-Propanol 60.10970.80Substrate (Alcohol)
Toluene 92.14110.60.87Entrainer Solvent
p-Toluenesulfonic Acid (p-TSA) 172.20103 (MP)SolidCatalyst
Propyl 4-methylpentanoate 158.24~169~0.87Target Product

Method A: Azeotropic Fischer Esterification (Standard Protocol)

Recommended for gram-to-kilogram scale synthesis.[1]

Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.[4] The visualization below details the proton transfer steps that render the carbonyl carbon susceptible to nucleophilic attack by 1-propanol.

FischerMechanism Start 4-Methylpentanoic Acid Protonation Oxonium Ion Formation Start->Protonation + H⁺ (p-TSA) Attack Nucleophilic Attack (by 1-Propanol) Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Water Elimination (-H₂O) Tetrahedral->Elimination Proton Transfer Product Propyl 4-methylpentanoate (Ester) Elimination->Product - H⁺

Figure 1: Acid-catalyzed Fischer Esterification mechanism showing activation, addition, and elimination steps.[1][3]

Experimental Protocol

Reagents:

  • 4-Methylpentanoic acid: 23.2 g (200 mmol, 1.0 eq)[1]

  • 1-Propanol: 18.0 g (300 mmol, 1.5 eq)[1]

  • p-Toluenesulfonic acid monohydrate (p-TSA): 0.38 g (2 mmol, 1 mol%)[1]

  • Solvent: Toluene (100 mL)

Apparatus Setup:

  • Vessel: 250 mL Round Bottom Flask (RBF).

  • Water Removal: Dean-Stark trap topped with a reflux condenser.

  • Heat Source: Oil bath with magnetic stirring.

Step-by-Step Procedure:

  • Charge: Add the acid, 1-propanol, p-TSA, and toluene to the RBF. Add a magnetic stir bar.

  • Reflux: Heat the mixture to a vigorous reflux (Oil bath ~135°C). The toluene/water azeotrope (BP ~85°C) will vaporize, condense, and separate in the trap.

    • Note: Water is denser than toluene and will collect at the bottom of the trap. Toluene will overflow back into the reactor.[5]

  • Monitor: Continue reflux until water evolution ceases. Theoretical water yield is ~3.6 mL. Reaction time is typically 3–5 hours.

  • Quench: Cool the reaction mixture to room temperature.

  • Wash (Critical for Odor Purity):

    • Transfer mixture to a separatory funnel.[6]

    • Wash 2x with 10% NaHCO₃ (aq) to neutralize the catalyst and remove unreacted acid. Caution: CO₂ evolution.[1]

    • Wash 1x with Saturated Brine to remove residual water/alcohol.

  • Dry: Collect the organic (top) layer and dry over anhydrous

    
     for 15 minutes. Filter off the solid.[6][7]
    
  • Purification:

    • Remove Toluene via rotary evaporation (50°C, reduced pressure).

    • Perform fractional distillation on the crude oil. Collect the fraction boiling at 167–170°C (atmospheric pressure).

Yield Expectation: 85–92% (Isolated).

Method B: Steglich Esterification (Mild Conditions)

Recommended for small-scale screening or if heating must be avoided.[1]

Workflow Diagram

SteglichWorkflow Mix Dissolve Acid + Alcohol in DCM (0°C) AddCat Add DMAP (Catalyst) Add DCC (Coupling Agent) Mix->AddCat React Stir at Room Temp (12-24 Hours) AddCat->React Filter Filter Precipitate (Remove DCU Urea) React->Filter Precipitate forms Wash Acid/Base Wash (Remove DMAP/Acid) Filter->Wash Evap Evaporate Solvent Wash->Evap

Figure 2: Steglich Esterification workflow.[1] Note the filtration step to remove the urea byproduct.[7]

Experimental Protocol

Reagents:

  • 4-Methylpentanoic acid: 1.16 g (10 mmol)[1]

  • 1-Propanol: 0.72 g (12 mmol)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide): 2.27 g (11 mmol)[1]

  • DMAP (4-Dimethylaminopyridine): 0.12 g (1 mmol)[1]

  • Solvent: Dichloromethane (DCM, dry), 30 mL

Procedure:

  • Dissolve: In a 100 mL flask, dissolve the acid and alcohol in dry DCM. Cool to 0°C in an ice bath.

  • Activate: Add DMAP followed by the portion-wise addition of DCC.

  • React: Allow the mixture to warm to room temperature and stir overnight. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup:

    • Filter the mixture through a Celite pad to remove the DCU precipitate.

    • Wash the filtrate with 0.5 M HCl (to remove DMAP) and then saturated NaHCO₃.

  • Isolate: Dry over

    
    , filter, and concentrate in vacuo.
    

Characterization & QC

To validate the identity of the synthesized propyl 4-methylpentanoate , compare spectral data against the following expected values.

Infrared Spectroscopy (FT-IR)
  • 1735–1745 cm⁻¹: Strong C=O stretch (Ester carbonyl).

  • 1150–1200 cm⁻¹: C-O-C stretch.

  • 2960 cm⁻¹: C-H stretch (Aliphatic).

  • Absence: No broad O-H stretch at 3000–3500 cm⁻¹ (indicates successful removal of starting acid/alcohol).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent:


, 400 MHz
Shift (δ ppm)MultiplicityIntegrationAssignment
4.05 Triplet (t)2H

(Propyl)
2.30 Triplet (t)2H

(Acid side)
1.65 Multiplet (m)2H

(Propyl middle)
1.55 Multiplet (m)1H

(Methine, Acid side)
1.50 Multiplet (m)2H

(Acid side, β-position)
0.94 Triplet (t)3H

(Propyl terminal)
0.90 Doublet (d)6H

(Isopropyl group)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete water removalEnsure vigorous reflux in Method A. Check Dean-Stark trap isn't clogged.
"Sour" Odor Residual AcidThe product should smell fruity.[1] Re-wash organic layer with 10% NaOH or NaHCO₃.
Cloudy Product Water contaminationDry longer with

or store over 4Å molecular sieves.[1]
Emulsion during Wash Surfactant effectAdd solid NaCl to the separatory funnel to break the emulsion.[1]

References

  • Fischer Esterification Mechanism & Kinetics

    • Master Organic Chemistry. "Mechanism of the Fischer Esterification."[3][4][8][9][10] Available at: [Link]

  • Steglich Esterification Protocol

    • Organic Chemistry Portal. "Steglich Esterification."[2][9][11] Available at: [Link]

  • Physical Properties of Propyl 4-methylpentanoate

    • The Good Scents Company. "4-methylpentyl 4-methylpentanoate (Analogous Data)." Available at: [Link]

    • PubChem.[12][13] "4-Methylpentanoate (Compound Summary)." Available at: [Link]

  • Azeotropic Distillation Data

    • NIST Chemistry WebBook.[12] "Binary Vapor-Liquid Equilibrium Data." Available at: [Link]

Sources

Application

Application Note: High-Yield Synthesis of Ethyl 4-Methylpentanoate via Fischer Esterification

) and Heterogeneous (Amberlyst-15) Catalysis Author: Senior Application Scientist[1] Abstract & Scope This guide details the protocol for converting 4-methylpentanoic acid (isocaproic acid) into ethyl 4-methylpentanoate...

Author: BenchChem Technical Support Team. Date: February 2026


) and Heterogeneous (Amberlyst-15) Catalysis
Author:  Senior Application Scientist[1]

Abstract & Scope

This guide details the protocol for converting 4-methylpentanoic acid (isocaproic acid) into ethyl 4-methylpentanoate using Fischer esterification.[2][3] This transformation is industrially significant in the fragrance and flavor sectors, converting a substrate with a pungent, cheese-like odor into an ester characterized by a sweet, tropical-fruit profile.[2]

We present two validated workflows:

  • Method A (Standard): Sulfuric acid-catalyzed reflux, optimized for speed and cost.[2][3]

  • Method B (Green): Amberlyst-15 catalyzed reaction, optimized for ease of purification and catalyst reusability.[2][3]

Scientific Foundation

Mechanistic Insight

Fischer esterification is an equilibrium-limited nucleophilic acyl substitution.[2][3] The reaction is thermodynamically reversible; therefore, high yields depend on manipulating kinetic and thermodynamic parameters (Le Chatelier’s principle).[3]

Key Mechanistic Steps:

  • Activation: Protonation of the carbonyl oxygen increases electrophilicity.[2][3][4]

  • Attack: The alcohol (nucleophile) attacks the carbonyl carbon.[2][3]

  • Transfer: Proton transfer creates a good leaving group (

    
    ).[2][3][5]
    
  • Elimination: Water is expelled, reforming the carbonyl double bond.[2][3]

FischerMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Acid 4-Methylpentanoic Acid Protonated Oxonium Ion (Activated) Acid->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + EtOH Ester Ethyl 4-methylpentanoate (Product) Tetrahedral->Ester - H2O, - H+ Water H2O (Byproduct) Tetrahedral->Water

Figure 1: Step-wise mechanism of acid-catalyzed esterification. Note that every step is reversible.

Critical Pre-Experimental Data

Understanding the physical properties of the reactants is crucial for separation logic.

CompoundMW ( g/mol )Boiling Point (°C)Density (g/mL)Solubility (Water)Sensory Marker
4-Methylpentanoic Acid 116.16199–2010.92LowPungent, Cheese/Sweat
Ethanol 46.07780.789MiscibleAlcohol
Ethyl 4-methylpentanoate 144.21160–1630.87InsolubleFruity, Tropical

Separation Strategy: The boiling point delta (


) between the acid and the ester allows for effective purification via fractional distillation.

Experimental Protocols

Method A: Homogeneous Catalysis ( )

Best for: Rapid synthesis on a small-to-medium scale.[1][2]

Reagents:

  • 4-Methylpentanoic acid (11.6 g, 100 mmol)[1][2]

  • Absolute Ethanol (29 mL, ~500 mmol) – 5 eq excess to drive equilibrium.[3]

  • Sulfuric Acid, conc.[2][3] (

    
    ) (0.5 mL)[3]
    

Protocol:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Add the carboxylic acid and ethanol. While stirring, add

    
     dropwise (Exothermic!).[2][3]
    
  • Reaction: Reflux the mixture at ~80°C (oil bath temperature) for 4–6 hours.

    • Self-Validating Check: The "cheesy" odor should diminish significantly, replaced by a sweet fruity smell.

  • Workup:

    • Cool to room temperature.[2][3][6][7]

    • Concentrate in vacuo (Rotavap) to remove excess ethanol.[2][3]

    • Dissolve residue in Diethyl Ether or Ethyl Acetate (50 mL).[2][3]

    • Wash 1:

      
       (30 mL) to remove bulk acid catalyst.[2][3]
      
    • Wash 2: Saturated

      
       (2 x 30 mL). Crucial Step: This neutralizes unreacted starting acid.[2][3] CO2 gas will evolve; vent frequently.[2][3]
      
    • Wash 3: Brine (30 mL).

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
Method B: Heterogeneous Catalysis (Amberlyst-15)

Best for: Green chemistry applications, easy workup, and avoiding caustic washes.

Reagents:

  • 4-Methylpentanoic acid (11.6 g, 100 mmol)[1][2]

  • Absolute Ethanol (58 mL, ~1000 mmol) – 10 eq excess recommended for heterogeneous kinetics.[3]

  • Amberlyst-15 resin (1.2 g) – ~10 wt% loading.[1][2]

Protocol:

  • Pre-treatment: If the resin is old, wash with methanol and dry to reactivate acid sites.[2][3]

  • Reaction: Combine acid, ethanol, and resin beads in a flask. Reflux gently for 8–12 hours.[2]

    • Note: Heterogeneous reactions are generally slower due to mass transfer limitations into the catalyst pores.[2][3]

  • Workup:

    • Filter the reaction mixture through a coarse sintered glass funnel to remove the resin beads.

    • Sustainability: The beads can be washed with ethanol, dried, and reused.[3]

    • Concentrate the filtrate to remove excess ethanol.[2]

  • Purification: Proceed directly to distillation (Step 4 below), as minimal acid remains.[2][3]

Purification & Analysis Workflow

The crude product from either method requires purification to meet pharmaceutical/fragrance standards (>98% purity).[2][3]

Workflow Crude Crude Mixture (Ester + Trace Acid) Wash NaHCO3 Wash (Removes Acid) Crude->Wash Method A Distill Fractional Distillation (Collect @ 160-163°C) Crude->Distill Method B (Direct) Dry Dry (MgSO4) & Concentrate Wash->Dry Dry->Distill Final Pure Ethyl 4-methylpentanoate Distill->Final

Figure 2: Purification logic flow. Method B skips the aqueous wash steps.

Distillation Protocol
  • Transfer crude oil to a small distillation apparatus (short path).[2][3]

  • Heat bath to ~180°C.

  • Fraction 1 (Fore-run): <155°C. Discard (residual solvent/water).[2][3]

  • Fraction 2 (Product): Collect steady fraction boiling at 160–163°C .

  • Pot Residue: Discard (unreacted acid, BP ~200°C).

Self-Validating Analytical Checks
TestObservationInterpretation
Odor Shift from Cheesy

Fruity
Qualitative confirmation of ester formation.[1][2]
TLC Stain with Bromocresol GreenStart Material: Yellow spot (Acidic).[1][2][3] Product: Blue/Green spot (Neutral).[2][3]
Refractive Index Target:

Quantitative purity check (at 20°C).[1][2][8]
GC-MS Peak @ 144 m/zConfirm molecular ion and lack of acid peak.

Troubleshooting (Process Control)

  • Issue: Low Yield.

    • Cause: Equilibrium not shifted.[2]

    • Solution: Increase Ethanol equivalents (up to 10-20 eq) or use a Dean-Stark trap with a ternary azeotrope (e.g., add Toluene) to physically remove water.[2][3]

  • Issue: Emulsion during workup.

    • Cause: Surfactant-like behavior of the fatty acid salt.[2][3]

    • Solution: Add solid NaCl to the aqueous layer to increase ionic strength (salting out).[2][3]

  • Issue: Product smells "off".

    • Cause: Residual starting acid.[2][3]

    • Solution: Repeat the saturated

      
       wash until the aqueous layer pH remains ~8.[3]
      

References

  • PubChem. Ethyl 4-methylpentanoate - Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Conditions. Available at: [Link]

  • The Good Scents Company. Ethyl 4-methyl pentanoate Data Sheet. Available at: [Link]

  • Organic Chemistry Portal. Esterification - General Reactions. Available at: [Link][3]

Sources

Method

Application Note: High-Yield Synthesis of Propyl 4-Methylpentanoate via Azeotropic Fischer Esterification

Abstract & Strategic Overview Propyl 4-methylpentanoate (also known as propyl isocaproate) is a fatty ester characterized by a distinct fruity, pineapple-like aroma, utilized frequently in sensory studies and as a lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Propyl 4-methylpentanoate (also known as propyl isocaproate) is a fatty ester characterized by a distinct fruity, pineapple-like aroma, utilized frequently in sensory studies and as a lipophilic intermediate in drug formulation.

This protocol details the synthesis of propyl 4-methylpentanoate via Fischer Esterification . While theoretically simple, the reaction is equilibrium-limited (


). Standard reflux methods often yield poor conversion (~67%). To meet the rigorous purity standards of pharmaceutical research (

), this protocol utilizes azeotropic distillation with a Dean-Stark trap using toluene as an entrainer.

Why this strategy?

  • Thermodynamic Drive: Continuous removal of water shifts the equilibrium to completion (Le Chatelier’s Principle).

  • Phase Separation: Unlike the binary 1-propanol/water azeotrope (which is homogeneous and difficult to separate in situ), the ternary toluene/water/propanol system facilitates water separation in the trap, allowing the alcohol to return to the flask.

  • Odor Control: The starting material, 4-methylpentanoic acid, possesses a potent, disagreeable "cheesy" odor. The protocol emphasizes a rigorous alkaline wash to ensure complete removal of unreacted acid, preventing olfactory contamination of the final fruity product.

Chemical Mechanism & Reaction Scheme[1][2][3][4]

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Protonation of the carbonyl oxygen activates the carboxylic acid, making it susceptible to nucleophilic attack by 1-propanol.

Graphviz Diagram 1: Reaction Mechanism

ReactionMechanism Reactants 4-Methylpentanoic Acid + 1-Propanol Intermediate Tetrahedral Intermediate Reactants->Intermediate Protonation & Nucleophilic Attack Catalyst H+ Catalyst (p-TSA or H2SO4) Catalyst->Reactants Activates Carbonyl Transition Water Elimination (-H2O) Intermediate->Transition Proton Transfer Product Propyl 4-methylpentanoate Transition->Product Restoration of Carbonyl

Caption: Acid-catalyzed Fischer esterification pathway. Water removal at the transition step drives the equilibrium forward.

Materials & Safety Profile

Reagent Table

ComponentCAS No.MW ( g/mol )BP (°C)Density (g/mL)Role
4-Methylpentanoic Acid 646-07-1116.16199-2010.923Limiting Reagent
1-Propanol 71-23-860.1097.00.803Nucleophile (Excess)
p-Toluenesulfonic Acid (p-TSA) 104-15-4172.20140 (MP)-Catalyst
Toluene 108-88-392.14110.60.867Azeotropic Solvent
Propyl 4-methylpentanoate 25415-68-3158.24~175-180*~0.870Target Product

*Note: Boiling point estimated based on ethyl ester (163°C) and acid (200°C).

Safety Criticals:

  • 4-Methylpentanoic acid: Corrosive and malodorous. Handle in a fume hood.

  • p-TSA/H2SO4: Strong corrosives.

  • Toluene: Flammable and reproductive toxin.

Experimental Protocol

Phase 1: Reaction Setup (Dean-Stark)
  • Assembly: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add the following to the RBF:

    • 23.2 g (0.20 mol) 4-Methylpentanoic acid.

    • 18.0 g (0.30 mol) 1-Propanol (1.5 eq excess to drive kinetics).

    • 0.38 g (2 mol%) p-Toluenesulfonic acid monohydrate (p-TSA).

    • 60 mL Toluene.[1]

  • Reflux: Heat the mixture to reflux (oil bath set to ~135°C).

  • Monitoring: Observe water collection in the trap. The theoretical water yield is 3.6 mL. Reflux until water generation ceases (typically 3–5 hours).

    • Checkpoint: If the reaction stalls, drain the water from the trap to prevent back-flow.[2]

Phase 2: Workup & Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Washing (Crucial Step): Transfer the mixture to a separatory funnel.

    • Wash 1: 50 mL Saturated NaHCO₃ . Caution: CO₂ evolution. Vent frequently. This neutralizes the catalyst and converts unreacted 4-methylpentanoic acid into its water-soluble salt.

    • Wash 2: 50 mL Distilled Water.

    • Wash 3: 50 mL Saturated Brine (NaCl) to remove emulsified water.

  • Drying: Collect the organic layer (top layer, containing Toluene + Product) and dry over anhydrous MgSO₄ for 15 minutes. Filter into a clean RBF.

Phase 3: Purification (Distillation)[3]
  • Solvent Removal: Remove Toluene and excess 1-Propanol via rotary evaporation (

    
    , 40 mbar).
    
  • Fractional Distillation: Perform vacuum distillation on the crude oil.

    • Setup: Short-path distillation head with Vigreux column.

    • Pressure:[1] 15–20 mmHg (Water aspirator or pump).

    • Collection: Discard the forerun (residual solvent). Collect the main fraction boiling constant at ~75–80°C at 15 mmHg (or ~178°C at atmospheric pressure).

Graphviz Diagram 2: Process Workflow

Workflow Start Start: Charge RBF (Acid + Alcohol + Toluene + pTSA) Reflux Reflux w/ Dean-Stark (Remove H2O) Start->Reflux Wash Wash: Sat. NaHCO3 (Remove unreacted Acid) Reflux->Wash Cool to RT Dry Dry Organic Layer (MgSO4) Wash->Dry Organic Phase Evap Rotary Evaporation (Remove Toluene) Dry->Evap Distill Vacuum Distillation (Isolate Product) Evap->Distill

Caption: Step-by-step workflow from reaction initiation to final product isolation.

Quality Control & Validation

TestAcceptance CriteriaMethodological Note
Appearance Colorless, clear liquidYellowing indicates oxidation or residual acid.
Odor Fruity, Pineapple/TropicalAny "cheesy" note implies incomplete NaHCO₃ wash.
Refractive Index

(

)
Compare against literature for ethyl analog (1.405) + increment.
GC-MS Purity

Look for parent ion m/z 158.
IR Spectroscopy

stretch @

Absence of broad

stretch (

).

Troubleshooting Guide:

  • Low Yield: Check the Dean-Stark trap. If water isn't separating, add more Toluene to improve the heterogeneous azeotrope.

  • Emulsions during wash: Add solid NaCl to the separatory funnel to increase ionic strength and break the emulsion.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard procedure for Fischer Esterification and use of Dean-Stark apparatus).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117477, Ethyl 4-methylpentanoate (Analogous data source). Retrieved Oct 26, 2023. [Link]

  • NIST Mass Spectrometry Data Center. Pentanoic acid, 4-methyl-, propyl ester. NIST Chemistry WebBook, SRD 69. [Link]

  • The Good Scents Company. 4-Methylpentanoic acid (Isocaproic acid) Properties. [Link]

Sources

Application

Application Note: Precision Synthesis of Propyl 4-Methylpentanoate

Abstract This application note details a robust, scalable protocol for the synthesis of propyl 4-methylpentanoate (also known as propyl isocaproate; CAS: 25415-68-3). Utilizing a modified Fischer esterification driven by...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of propyl 4-methylpentanoate (also known as propyl isocaproate; CAS: 25415-68-3). Utilizing a modified Fischer esterification driven by azeotropic water removal, this method ensures high conversion rates (>95%) and minimizes side reactions. The guide emphasizes process causality, outlining why specific parameters are chosen, and provides a self-validating workflow for purification and characterization.

Introduction & Mechanistic Rationale

Propyl 4-methylpentanoate is a branched-chain ester valued in the flavor and fragrance industry for its distinct fruity, pineapple-blackberry notes. It also serves as a lipophilic intermediate in pharmaceutical synthesis.

The Chemistry: Fischer Esterification

The synthesis involves the acid-catalyzed condensation of 4-methylpentanoic acid (isocaproic acid) and 1-propanol .



Critical Process Control: Fischer esterification is an equilibrium-limited reaction (


). To achieve high yields, Le Chatelier’s principle must be exploited.
  • Excess Reagent: We utilize a slight excess of 1-propanol.

  • Water Removal: We employ a Dean-Stark apparatus with a chemically inert entrainer (cyclohexane or toluene) to continuously remove water as a heterogeneous azeotrope. This "pulls" the reaction to completion.[1]

Mechanistic Pathway (Visualization)

The following diagram illustrates the acid-catalyzed mechanism, highlighting the reversible steps that necessitate water removal.

FischerMechanism Reactants 4-Methylpentanoic Acid + 1-Propanol Protonation Carbonyl Protonation (Activation) Reactants->Protonation + H+ Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack + Propanol Transfer Proton Transfer Attack->Transfer Equilibrium Elimination Elimination of Water Transfer->Elimination - H2O (Removed) Product Propyl 4-Methylpentanoate Elimination->Product - H+

Figure 1: Acid-catalyzed Fischer esterification mechanism. Continuous removal of water at the 'Elimination' step drives the equilibrium toward the product.

Materials & Equipment

Reagents
ReagentCASPurityRole
4-Methylpentanoic Acid 646-07-1>98%Limiting Reagent
1-Propanol 71-23-8AnhydrousNucleophile (1.2 eq)
p-Toluenesulfonic Acid (pTSA) 104-15-4MonohydrateCatalyst (1-2 mol%)
Cyclohexane 110-82-7ACS GradeAzeotropic Entrainer
Sodium Bicarbonate 144-55-8Sat.[2] Soln.Neutralization
Magnesium Sulfate 7487-88-9AnhydrousDrying Agent
Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF).

  • Water Removal: Dean-Stark Trap equipped with a reflux condenser.[3]

  • Heating: Oil bath with temperature control (set to ~110°C).

  • Purification: Short-path vacuum distillation setup.

Experimental Procedure

Phase 1: Reaction Setup (Azeotropic Distillation)

Rationale: Using cyclohexane (BP 81°C) creates a ternary azeotrope with water and propanol, or a binary with water, allowing reflux at a moderate temperature that protects the product from thermal degradation while efficiently removing water.

  • Charge the Vessel: In a 250 mL RBF, add:

    • 58.1 g (0.50 mol) of 4-Methylpentanoic acid.

    • 36.1 g (0.60 mol) of 1-Propanol (1.2 equivalents).

    • 1.0 g of p-Toluenesulfonic acid (pTSA).[3]

    • 60 mL of Cyclohexane.

  • Assembly: Attach the Dean-Stark trap and reflux condenser. Fill the trap with cyclohexane.

  • Reflux: Heat the oil bath to 105-110°C . The mixture should boil gently.

  • Monitoring: Monitor the water collection in the trap. Theoretical water yield is 9.0 mL .

    • Self-Validating Check: The reaction is complete when water evolution ceases (typically 3–5 hours) and the volume collected approaches theoretical values.

Phase 2: Workup & Neutralization

Rationale: Removing the acid catalyst and unreacted carboxylic acid is critical to prevent hydrolysis during storage.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Washing: Transfer the mixture to a separatory funnel.

    • Wash 1: 50 mL Water (removes bulk catalyst/alcohol).

    • Wash 2: 50 mL Saturated

      
        (Caution: 
      
      
      
      gas evolution). Shake gently and vent frequently until effervescence stops.
    • Check: Measure pH of the aqueous layer; it should be pH 8-9.[4] If acidic, repeat wash.

    • Wash 3: 50 mL Brine (saturated NaCl) to remove residual water emulsion.

  • Drying: Collect the organic layer and dry over anhydrous

    
     for 15 minutes. Filter off the solid.[5]
    
Phase 3: Purification (Vacuum Distillation)

Rationale: Simple evaporation leaves high-boiling impurities. Vacuum distillation ensures a pharmaceutical-grade purity.[2]

  • Concentration: Remove cyclohexane and excess propanol using a rotary evaporator (

    
    , 200 mbar).
    
  • Distillation: Transfer the crude oil to a clean distillation setup.

    • Pressure: Reduced pressure (e.g., 15-20 mmHg) is recommended to lower the boiling point.

    • Collection:

      • Foreshot: Discard the first 5% (residual solvent).

      • Main Fraction: Collect the fraction boiling constant.

      • Note: At atmospheric pressure, the boiling point is estimated at 168–172°C . Under 20 mmHg vacuum, expect boiling around 75–80°C .

Workflow Diagram

Workflow Start Start: 0.5 mol Acid + 0.6 mol Alcohol Reflux Reflux with Dean-Stark (Cyclohexane, 110°C, 4h) Start->Reflux Check Water Evolution Stopped? Reflux->Check Check->Reflux No Wash Wash: H2O -> NaHCO3 -> Brine Check->Wash Yes Dry Dry over MgSO4 & Filter Wash->Dry Evap Rotary Evaporation (Remove Solvent) Dry->Evap Distill Vacuum Distillation Evap->Distill Final Pure Propyl 4-Methylpentanoate Distill->Final

Figure 2: Experimental workflow from reaction setup to final purification.

Characterization & Data Analysis

To validate the identity and purity of the synthesized ester, compare experimental data against these reference parameters.

Predicted NMR Data ( )
Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment

4.05Triplet2HPropyl ester linkage

2.30Triplet2H

-protons to carbonyl

1.55Multiplet1HMethine (isocaproyl)

(propyl)
1.65Sextet2HPropyl middle carbon

(acid)
1.50Multiplet2H

-protons to carbonyl

(propyl)
0.94Triplet3HPropyl terminal methyl

0.90Doublet6HIsopropyl methyls
Physical Properties[1][6][7][8][9]
  • Appearance: Clear, colorless liquid.[6]

  • Odor: Fruity, pineapple, blackberry.[7]

  • Boiling Point: ~168–172°C (at 760 mmHg).

  • Refractive Index (

    
    ):  ~1.408 – 1.412.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete water removalEnsure Dean-Stark trap is insulated; increase reflux time; check for leaks.
Cloudy Product Residual waterRe-dry with fresh

or

before distillation.[2]
Acidic Odor Incomplete neutralizationVerify pH of aqueous wash is >8.[2] Increase

washes.
Low Boiling Point Residual PropanolEnsure efficient rotary evaporation or increase reflux ratio during distillation foreshot removal.

Safety Considerations

  • 1-Propanol: Flammable liquid.[2] Irritant. Use in a fume hood.

  • p-Toluenesulfonic Acid: Corrosive.[2] Causes severe skin burns and eye damage. Handle with gloves and eye protection.

  • Cyclohexane: Highly flammable. Vapors may form explosive mixtures with air.

  • Waste Disposal: Organic layers containing toluene/cyclohexane must be disposed of in non-halogenated organic waste streams. Aqueous layers containing pTSA should be neutralized before disposal.

References

  • NIST Chemistry WebBook. Pentanoic acid, 4-methyl, propyl ester. National Institute of Standards and Technology.[8] [Link]

  • Org. Synth. Fischer Esterification General Procedures. Organic Syntheses, Coll. Vol. 1, p. 261. [Link]

  • The Good Scents Company. Propyl 4-methylpentanoate Properties. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Fischer Esterification Optimization

Topic: Optimizing Reaction Conditions for Fischer Esterification Audience: Senior Researchers & Process Chemists[1] Introduction: The Equilibrium Challenge Fischer esterification is the "fruit fly" of organic synthesis—s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Fischer Esterification Audience: Senior Researchers & Process Chemists[1]

Introduction: The Equilibrium Challenge

Fischer esterification is the "fruit fly" of organic synthesis—seemingly simple but deceptively complex to optimize for high yield.[1] It is a thermodynamic equilibrium process (


 for primary alcohols) governed strictly by Le Chatelier’s principle.[1]


For a 1:1 stoichiometry, the maximum theoretical yield is often capped at ~67%. To break this ceiling, you must either remove a product (water) or overload a reagent (alcohol) . This guide provides the protocols to push conversion >95% while minimizing side reactions like etherification or dehydration.[1]

Module 1: Breaking the Equilibrium (Yield Optimization)

The most common failure mode in Fischer esterification is insufficient water removal.[1] The choice of method depends on your substrate's boiling point and acid sensitivity.[1]

Azeotropic Water Removal (Dean-Stark)

This is the gold standard for robust substrates. You must select a solvent that forms a heterogenous azeotrope with water.[1]

Table 1: Solvent Selection for Azeotropic Distillation

Solvent Boiling Point (°C) Azeotrope BP w/ H₂O (°C) Water % in Azeotrope Notes
Toluene 110.6 85.0 20.2% Standard. High BP drives kinetics but risks charring sensitive substrates.
2-MeTHF 80.2 71.0 10.6% Green Alternative. Derived from biomass.[1] Excellent phase separation. Lower BP protects sensitive functionalities [1].[1]
CPME 106.0 83.0 16.3% Green Alternative. Low peroxide formation.[1][2] High water removal efficiency [2].
Benzene 80.1 69.3 8.9% Legacy. Avoid due to toxicity (Class 1 Carcinogen).[1] Use 2-MeTHF instead.

| Chloroform | 61.2 | 56.1 | 2.8% | Low Temp. Poor water removal efficiency; only for highly heat-sensitive acids.[1] |

Molecular Sieves (Soxhlet Modification)

For substrates that cannot withstand refluxing toluene, or when using low-boiling alcohols (MeOH, EtOH) where a Dean-Stark trap fails (due to lack of phase separation), use 3Å Molecular Sieves.

  • Protocol: Place activated 3Å sieves in a Soxhlet extractor mounted between the flask and condenser. The condensed solvent flows through the sieves, drying it before returning to the pot.

  • Why 3Å? 4Å or 5Å sieves can trap small alcohols (MeOH/EtOH), removing the reagent rather than just the water [3].

Module 2: Kinetic Optimization (Catalyst & Rate)
Catalyst Selection Hierarchy
  • p-Toluenesulfonic Acid (p-TsOH): The industry standard.[1] Non-oxidizing, solid (easy to weigh), and soluble in organic solvents.

  • Sulfuric Acid (

    
    ):  Effective but risky.[1] Strong dehydrating agent that causes charring (oxidation) and elimination of secondary alcohols.[1] Use only if p-TsOH fails.
    
  • Lewis Acids (

    
    , 
    
    
    
    ):
    Use for sterically hindered or acid-sensitive substrates where Brønsted acids cause decomposition [4].
Visual Workflow: Optimization Logic

FischerOptimization Start Substrate Analysis Boiling Is Alcohol BP > 100°C? Start->Boiling Sensitive Acid Sensitive? Boiling->Sensitive No (e.g., MeOH, EtOH) DeanStark Method A: Dean-Stark (Solvent: Toluene or CPME) Boiling->DeanStark Yes (e.g., Benzyl, Octanol) Sieves Method B: Soxhlet w/ 3Å Sieves (Solvent: Alcohol Excess) Sensitive->Sieves Yes CatCheck Steric Bulk? Sensitive->CatCheck No Bronsted Cat: p-TsOH (1-5 mol%) CatCheck->Bronsted Low (Primary/Secondary) Lewis Cat: Sc(OTf)3 or Steglich CatCheck->Lewis High (Tertiary/Bulky)

Figure 1: Decision tree for selecting water removal methods and catalysts based on substrate properties.

Module 3: Troubleshooting Guides (FAQs)
Q1: My yield is stuck at 60-70% despite refluxing overnight. Why?

Diagnosis: You have reached thermodynamic equilibrium. Solution:

  • Check Water Removal: If using a Dean-Stark trap, ensure the trap is wrapped in foil/insulation.[1] If the vapor temperature drops before the condenser, water won't carry over.

  • Solvent Swap: If using Ethanol as solvent, you cannot use a Dean-Stark trap (no phase separation).[1] Switch to a Soxhlet extractor with 3Å sieves or add a ternary entrainer like Toluene (forms Ethanol/Water/Toluene azeotrope) [5].[1]

  • Stoichiometry: Increase alcohol equivalents from 5 eq. to 10-20 eq. if the alcohol is cheap/volatile.[1][3]

Q2: The reaction mixture turned black/tarry.

Diagnosis: "Charring" caused by oxidation or polymerization, usually from


.
Solution: 
  • Switch Catalyst: Replace

    
     with p-TsOH (monohydrate) .
    
  • Inert Atmosphere: Run under Nitrogen/Argon. Fischer esterification does not strictly require it, but it prevents oxidative degradation at high temperatures (

    
    C).[1]
    
  • Lower Temperature: Switch from Toluene (110°C) to 2-MeTHF (80°C) .

Q3: I am trying to esterify a tertiary alcohol (e.g., t-Butanol) but getting no product.

Diagnosis: Fischer esterification fails for tertiary alcohols due to steric hindrance preventing the formation of the tetrahedral intermediate, and competing E1 elimination (dehydration to alkene). Solution:

  • STOP Fischer Protocol.

  • Alternative: Use Steglich Esterification (DCC/DMAP) or react the alcohol with an acid chloride/anhydride in the presence of a base (Pyridine/Et3N).

Q4: I see an emulsion during the aqueous workup.

Diagnosis: Common when using Toluene or polymeric byproducts are present.[1] Solution:

  • Filter: Pass the biphasic mixture through a Celite pad to remove polymeric solids stabilizing the emulsion.

  • Brine Wash: Wash the organic layer with saturated NaCl.[1]

  • Green Solvent Benefit: If you use 2-MeTHF , it separates much cleaner from water than Toluene or DCM due to its lower density and distinct interfacial tension [1].[1]

Module 4: Standard Operating Procedure (The "Gold Standard")

Objective: Synthesis of Ethyl Benzoate (Generalizable)

  • Setup: 250mL RBF equipped with a magnetic stir bar, Dean-Stark trap filled with Toluene , and reflux condenser.

  • Reagents:

    • Carboxylic Acid (1.0 equiv)

    • Alcohol (3.0 - 5.0 equiv)

    • Solvent: Toluene (0.5 M concentration relative to acid)

    • Catalyst: p-TsOH (1-5 mol%)

  • Reaction: Reflux vigorously. Ensure condensate is dripping rapidly from the condenser into the trap.

    • Checkpoint: Monitor water accumulation in the trap.[1] Reaction is complete when water volume matches theoretical calculation.[1]

  • Workup:

    • Cool to RT.

    • Wash organic layer with sat.[1]

      
        (removes unreacted acid and catalyst).[1]
      
    • Wash with Brine.[1]

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
References
  • Aycock, D. F. (2007).[1] "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry." Organic Process Research & Development, 11(1), 156–159. Link

  • Watanabe, K., et al. (2007).[1] "Cyclopentyl Methyl Ether as a New and Alternative Process Solvent." Organic Process Research & Development, 11(2), 251–258. Link

  • Williams, D. B. G., & Lawton, M. (2010).[1] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Ishihara, K., et al. (1996).[1] "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." Journal of the American Chemical Society, 118(6), 1569–1570. Link

  • Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for ternary azeotropes).

Sources

Optimization

Removing unreacted 4-methylpentanoic acid from product

Topic: Removal of Unreacted 4-Methylpentanoic Acid (Isocaproic Acid) Case ID: 4MPA-PUR-001 Assigned Specialist: Senior Application Scientist Status: Active Executive Summary Removing 4-methylpentanoic acid (4-MPA) presen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Methylpentanoic Acid (Isocaproic Acid)

Case ID: 4MPA-PUR-001 Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary

Removing 4-methylpentanoic acid (4-MPA) presents a specific set of challenges due to its high boiling point (~200°C), amphiphilic nature (leading to emulsions), and potent odor (distinctive "cheesy/sweaty" smell). Standard rotary evaporation will fail to remove it, and silica chromatography often results in "streaking" that contaminates the product.

This guide provides three validated workflows ranging from standard extractions to advanced resin-based scavenging.

Section 1: The Chemical Logic

Before selecting a protocol, understand the physicochemical adversary. 4-MPA behaves as a typical carboxylic acid but with significant lipophilicity.

Table 1: Physicochemical Profile of 4-Methylpentanoic Acid

PropertyValueImplication for Purification
Boiling Point 199–201°CDo not attempt simple evaporation. It requires high vacuum (<1 mmHg) to distill.
pKa ~4.84Weakly acidic. Can be deprotonated by weak bases (NaHCO₃) or strong bases (NaOH).
Solubility ~13 g/L (Water)Sparingly soluble in water; requires high pH to force it into the aqueous phase.
LogP ~1.7Moderately lipophilic. Prone to forming emulsions in biphasic systems.
Odor Pungent/CheesyDetectable at ppb levels. Requires containment and basic waste disposal.
Section 2: Decision Matrix (Workflow Visualization)

The following logic flow determines the optimal purification route based on your product's sensitivity.

PurificationLogic Start Crude Reaction Mixture (Contains 4-MPA) SensCheck Is Product Base-Sensitive? (e.g., Esters, Activated Halides) Start->SensCheck StrongBase Protocol A: Strong Base Wash (1M NaOH) SensCheck->StrongBase No (Robust) WeakBase Protocol B: Weak Base Wash (Sat. NaHCO3) SensCheck->WeakBase Yes (Sensitive) Resin Protocol C: Resin Scavenging (Amberlyst A-21) SensCheck->Resin Extremely Sensitive or Water-Free Req. AqPhase Aqueous Phase (Contains 4-MPA Salt) StrongBase->AqPhase Deprotonation OrgPhase Organic Phase (Purified Product) StrongBase->OrgPhase Separation WeakBase->AqPhase Deprotonation WeakBase->OrgPhase Separation Resin->OrgPhase Filtration

Figure 1: Decision tree for selecting the appropriate 4-MPA removal protocol based on product stability.

Section 3: Validated Protocols
Protocol A: The "Three-Wash" System (Standard)

Best for: Stable products (amides, ethers, protected amines).

The Mechanism: We exploit the pKa difference.[1] By raising the pH of the aqueous layer above 7 (ideally >9), we convert 4-MPA into its carboxylate salt (4-methylpentanoate), which is highly water-soluble and insoluble in organics.

Step-by-Step:

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or Diethyl Ether).

    • Note: Avoid Dichloromethane (DCM) if possible; carboxylic acid salts can occasionally solubilize in DCM/water emulsions.

  • Primary Wash: Wash the organic layer with 1M NaOH (2x volume of organic layer).

    • Validation: Check the pH of the aqueous output.[2] It must be >10. If not, the acid has consumed the base; wash again.

  • The "Soap" Breaker: If an emulsion forms (common with 4-MPA), add a small amount of saturated Brine (NaCl) to the mixture.

  • Polishing: Wash the organic layer once with Brine to remove trapped base.

  • Drying: Dry over MgSO₄ and concentrate.

Protocol B: The "Gentle" Wash (Base-Sensitive)

Best for: Esters, lactones, or compounds sensitive to hydrolysis.

The Mechanism: Uses Sodium Bicarbonate (


 of conjugate acid ~10.3) to deprotonate 4-MPA (

4.8) without hydrolyzing sensitive esters.

Step-by-Step:

  • Dilution: Dissolve crude in Ethyl Acetate.

  • Wash: Wash with Saturated NaHCO₃ (3x).

    • Critical Step: Vigorous shaking is required to ensure phase transfer, but this generates CO₂ gas. Vent the separatory funnel frequently.

  • Validation: After the 3rd wash, check the pH of the aqueous layer. It should remain ~8-9.

  • Back-Extraction (Optional): If your product is slightly polar, re-extract the combined aqueous washes with fresh Ethyl Acetate to recover any lost yield.

Protocol C: Resin Scavenging (Advanced/Water-Free)

Best for: High-value intermediates, water-sensitive products, or when "streaking" on TLC is observed.

The Mechanism: Uses a weak base anion exchange resin (e.g., Amberlyst™ A-21 ) to physically bind the acid in the organic phase.[1] No water is required.

Step-by-Step:

  • Preparation: Dissolve crude mixture in DCM or THF.

  • Loading: Add Amberlyst A-21 resin (approx. 3-4 equivalents relative to the expected amount of 4-MPA).

  • Incubation: Stir gently at room temperature for 1-2 hours.

    • Tip: Do not use magnetic stir bars if possible, as they can grind the resin beads. Use an overhead stirrer or a shaker.

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.

  • Result: The 4-MPA remains bound to the solid resin; the filtrate contains the pure product.

Section 4: Troubleshooting & FAQs

Q1: I ran a column (Silica), but the 4-MPA streaked and contaminated my fractions.

  • Cause: Carboxylic acids interact strongly with the silanols on silica gel.

  • Solution: If you must use chromatography, dope your mobile phase with 1% Acetic Acid . This suppresses the ionization of 4-MPA, tightening the band. However, this adds acid. A better approach is to use Protocol C (Resin) before the column to remove the 4-MPA entirely.

Q2: The smell persists even after workup.

  • Cause: The human nose detects 4-MPA at extremely low concentrations (ppb). A trace amount (<1%) may remain.

  • Solution: Perform a "Bleach Wash" on your glassware (not your product). Oxidizing agents destroy the odor. For the product, repeat Protocol A but ensure the aqueous pH > 12.

Q3: I have a massive emulsion that won't separate.

  • Cause: 4-MPA salts act as surfactants (soaps).

  • Solution:

    • Add solid NaCl to saturate the aqueous layer.

    • Filter the entire mixture through a pad of Celite. The physical filtration often breaks the micelle surface tension.

Q4: Can I just distill it off?

  • Analysis: Only if your product has a boiling point >250°C or is a solid. 4-MPA boils at ~200°C. You would need a high-vacuum Kugelrohr setup. For most drug-like molecules, thermal degradation is a risk at these temperatures. Extraction is safer.

References
  • PubChem. 4-Methylpentanoic acid (Compound Summary).[3] National Library of Medicine. [Link]

  • Not Voodoo. Workup: The Acid-Base Extraction. University of Rochester, Department of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Branched-Chain Esters

Welcome to the technical support center for the purification of branched-chain esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of branched-chain esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these sterically hindered molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of isolating and purifying branched-chain esters, ensuring the integrity and success of your experimental outcomes.

Introduction: The Unique Purification Challenges of Branched-Chain Esters

Branched-chain esters are pivotal compounds in various fields, including pharmaceuticals, flavorings, and polymer chemistry. Their synthesis and purification, however, are often fraught with difficulties not typically seen with their linear counterparts. The branching near the ester carbonyl group introduces significant steric hindrance, which can dramatically alter the molecule's reactivity and chromatographic behavior.[1][2][3] This steric bulk can impede interactions with stationary phases in chromatography, leading to poor separation, and can also influence the ester's susceptibility to hydrolysis.[4][5] Furthermore, the presence of stereocenters in many branched-chain esters necessitates the separation of diastereomers or enantiomers, adding another layer of complexity to the purification process.[6][7][8]

This guide will address these core challenges, providing practical, field-tested solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Chromatography-Related Issues

Q1: Why is my branched-chain ester co-eluting with impurities during normal-phase column chromatography on silica gel?

A1: This is a common issue stemming from the steric hindrance of the branched-chain. The bulky groups can shield the polar ester functionality, reducing its interaction with the polar silica gel stationary phase. This diminished interaction can cause the ester to travel through the column more quickly, leading to co-elution with non-polar impurities.

Troubleshooting Steps:

  • Optimize Your Solvent System:

    • Decrease Polarity: Start with a less polar solvent system than you would for a linear ester. This will increase the retention of your slightly polar ester on the silica gel. A common starting point is a higher percentage of a non-polar solvent like hexane or heptane with a smaller percentage of a polar solvent like ethyl acetate or diethyl ether.

    • Utilize a Weaker Polar Solvent: Instead of ethyl acetate, consider using dichloromethane (DCM) or a mixture of DCM and a less polar solvent. DCM can offer different selectivity for sterically hindered compounds.

  • Consider Alternative Stationary Phases:

    • Alumina: Alumina can sometimes provide different selectivity compared to silica. Neutral or basic alumina might be particularly useful if your ester is sensitive to the acidic nature of silica gel.

    • Diatomaceous Earth: For very non-polar compounds, diatomaceous earth (Celite) can be used as a less active stationary phase, which may aid in separation from other non-polar impurities.[9]

  • Employ Non-Aqueous Reversed-Phase Chromatography: For highly lipophilic esters that show poor retention on silica, non-aqueous reversed-phase chromatography can be a powerful alternative.[10] This technique uses a C18 or other hydrophobic stationary phase with organic solvent gradients (e.g., methanol/ethyl acetate), separating compounds based on their lipophilicity.[10]

Q2: I'm observing tailing or broad peaks for my branched-chain ester during HPLC analysis. What could be the cause and how can I fix it?

A2: Peak tailing or broadening in HPLC can be attributed to several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Steps:

  • Check for Column Overload: Inject a smaller amount of your sample to see if the peak shape improves. Overloading the column is a frequent cause of peak asymmetry.

  • Modify the Mobile Phase:

    • Add an Additive: If using a silica-based column, residual silanol groups can cause tailing through unwanted interactions. Adding a small amount of a competitive agent like triethylamine (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape.

    • Adjust pH: For ionizable compounds, ensure the mobile phase pH is adjusted to suppress ionization, which can also lead to tailing.

  • Evaluate the Column: The column itself might be the issue. Consider trying a different type of column, such as one with end-capping to reduce silanol interactions, or a different stationary phase chemistry altogether.

Stability and Degradation Issues

Q3: My branched-chain ester seems to be hydrolyzing on the silica gel column. How can I prevent this?

A3: The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive esters, especially in the presence of water in the solvents.[11][12][13][14]

Troubleshooting Steps:

  • Use Neutralized or Deactivated Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a base like triethylamine in your non-polar solvent, followed by drying. Alternatively, commercially available deactivated silica gels are available.

  • Ensure Anhydrous Conditions: Use dry solvents and a dry-packed column to minimize the amount of water present, which is necessary for hydrolysis.

  • Work Quickly and at Low Temperatures: If possible, perform the chromatography at a lower temperature (e.g., in a cold room) to reduce the rate of hydrolysis. Minimizing the time the ester spends on the column is also crucial.

  • Consider Alternative Purification Methods: If hydrolysis remains a significant problem, methods that do not involve acidic stationary phases, such as preparative TLC on a different support, crystallization, or non-aqueous reversed-phase chromatography, should be considered.

Separation of Isomers

Q4: How can I separate diastereomers of my branched-chain ester?

A4: Diastereomers have different physical properties and can often be separated by chromatography, although it can be challenging.[6][7][8][15][16]

Troubleshooting Steps:

  • High-Performance Liquid Chromatography (HPLC): HPLC is generally the most effective method for separating diastereomers.[7]

    • Systematic Solvent Screening: A thorough screening of different solvent systems (both normal and reversed-phase) is essential. Small changes in solvent composition can have a significant impact on resolution.

    • Chiral Stationary Phases: While not always necessary for diastereomers, a chiral column can sometimes provide the required selectivity for separation.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers, including diastereomers.[17][18][19][20] It often provides faster separations and uses less organic solvent than HPLC.[18]

  • Column Chromatography Optimization: For larger scale separations, careful optimization of column chromatography can be effective.

    • Use a High-Resolution Silica Gel: Finer mesh silica gel can provide better separation.

    • Slow Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can improve resolution.

Q5: My branched-chain ester is unsaturated. How can I separate it from saturated impurities?

A5: For unsaturated esters, argentation chromatography is a highly effective technique.[21][22][23]

Argentation Chromatography Explained:

This technique utilizes the ability of silver ions (Ag+) to form reversible complexes with the pi electrons of double bonds. The strength of this interaction depends on the number and geometry of the double bonds.

Protocol for Argentation Thin-Layer Chromatography (TLC):

  • Plate Preparation: Prepare TLC plates by dipping them in a solution of silver nitrate in a suitable solvent (e.g., acetonitrile) and then allowing them to dry in the dark.

  • Spotting and Development: Spot your sample and develop the plate in a non-polar solvent system.

  • Visualization: The unsaturated ester will have a lower Rf value than the saturated impurities due to its interaction with the silver ions.

For preparative scale, a column can be packed with silica gel impregnated with silver nitrate.

Data Presentation & Experimental Protocols

Table 1: Comparison of Purification Techniques for Branched-Chain Esters
Purification TechniqueAdvantagesDisadvantagesBest Suited For
Normal-Phase Column Chromatography Scalable, relatively inexpensive.Can lead to hydrolysis, poor separation of sterically hindered compounds.[24][25]General purification of moderately polar esters.
Non-Aqueous Reversed-Phase Chromatography Excellent for lipophilic compounds, avoids hydrolysis on silica.[10]Can be more expensive, may require specialized columns.Purification of very non-polar or sensitive branched-chain esters.
High-Performance Liquid Chromatography (HPLC) High resolution, ideal for separating isomers.[7][26]Limited scalability, higher cost.Analytical and small-scale preparative separation of diastereomers.
Supercritical Fluid Chromatography (SFC) Fast, "green" technique, excellent for chiral separations.[18][20]Requires specialized equipment.High-throughput purification and separation of stereoisomers.
Argentation Chromatography Highly specific for separating unsaturated compounds.[21][23]Light-sensitive, requires careful preparation.Separation of unsaturated esters from saturated analogs.
Distillation Effective for volatile, thermally stable esters.[27]Not suitable for high-boiling or thermally labile compounds.Large-scale purification of simple, volatile esters.[27]
Crystallization Can provide very high purity, scalable.Not all esters are crystalline, can have lower yields.Purification of solid esters.
Experimental Workflow: Troubleshooting Poor Separation in Column Chromatography

G start Poor Separation of Branched-Chain Ester step1 Analyze TLC: Co-elution or Tailing? start->step1 step2a Decrease Solvent Polarity step1->step2a Co-elution step2b Use Weaker Polar Solvent (e.g., DCM) step1->step2b Tailing step3 Re-evaluate on TLC step2a->step3 step2b->step3 step4 Still Poor Separation? step3->step4 step5 Consider Alternative Stationary Phase (e.g., Alumina) step4->step5 Yes end Successful Separation step4->end No step6 Try Non-Aqueous Reversed-Phase Chromatography step5->step6 step6->end

Caption: Troubleshooting workflow for poor separation in column chromatography.

Logical Relationship: Factors Affecting Branched-Chain Ester Purification

G A Branched-Chain Ester Properties B Steric Hindrance A->B C Polarity A->C D Presence of Stereoisomers A->D E Chemical Stability A->E G Chromatographic Behavior B->G C->G H Choice of Purification Method D->H I Potential for Degradation E->I F Purification Outcome G->F H->F I->F

Sources

Optimization

Dealing with azeotropes in propyl 4-methylpentanoate distillation

Welcome to the technical support center for the purification of propyl 4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the distil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of propyl 4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the distillation of this ester. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deep, mechanistic understanding of the challenges you may face, particularly the formation of azeotropes, and to offer field-proven, robust solutions.

Introduction: The Challenge of Purifying Propyl 4-Methylpentanoate

Propyl 4-methylpentanoate (also known as propyl isohexanoate) is an ester often synthesized via Fischer esterification of 4-methylpentanoic acid and n-propanol.[1] While the synthesis may seem straightforward, the purification by distillation is frequently complicated by the formation of azeotropes—mixtures of two or more liquids that boil at a constant temperature and have a constant vapor composition, making them inseparable by simple distillation.[2]

This guide provides a series of troubleshooting questions and in-depth answers to help you identify, understand, and overcome these azeotropic challenges in your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: My distillation is stalling at a constant temperature below the expected boiling point of propyl 4-methylpentanoate. What is happening?

A: You are almost certainly encountering an azeotrope. The boiling point of pure propyl 4-methylpentanoate is approximately 156-157°C.[3] If your distillation column maintains a steady temperature significantly below this while producing distillate, it indicates that a constant-boiling mixture has formed. In the context of an esterification reaction, the most common contaminants that form azeotropes are residual water (a byproduct of the reaction) and unreacted n-propanol.[4][5]

Causality: An azeotrope forms due to non-ideal interactions between the components in the liquid phase (deviations from Raoult's Law).[2] These interactions cause the mixture to boil at a temperature lower (a minimum-boiling azeotrope) or higher (a maximum-boiling azeotrope) than any of the individual components. Ester-water-alcohol mixtures typically form minimum-boiling azeotropes.[5]

Below is a troubleshooting flowchart to diagnose the issue.

G start Distillation plateaus at a constant temperature below ~157°C check_water Is the distillate cloudy or does it separate into two phases upon cooling? start->check_water water_azeotrope Likely Water-Containing Azeotrope. (Ester-Water or Ternary Ester-Alcohol-Water) check_water->water_azeotrope Yes check_alcohol Distillate is clear and homogenous. Analyze distillate via GC or NMR. check_water->check_alcohol No solution_water Proceed to Q2 & Q3: Azeotropic Distillation with a Dean-Stark Apparatus. water_azeotrope->solution_water alcohol_azeotrope Likely Ester-Alcohol Azeotrope. (Propyl 4-methylpentanoate / n-Propanol) check_alcohol->alcohol_azeotrope n-Propanol detected solution_alcohol Proceed to Q4: Advanced Separation Techniques (Extractive or Pressure-Swing Distillation). alcohol_azeotrope->solution_alcohol G cluster_flask Reaction Flask cluster_trap Dean-Stark Trap Crude Ester + Entrainer Crude Ester + Entrainer Vapor (Ternary Azeotrope) Vapor (Ternary Azeotrope) Crude Ester + Entrainer->Vapor (Ternary Azeotrope) Heat Condensed Azeotrope\n(Entrainer + Water) Condensed Azeotrope (Entrainer + Water) Separation Water (Bottom Layer) Entrainer (Top Layer) Condensed Azeotrope\n(Entrainer + Water)->Separation Water Collection Water Removed Separation->Water Collection Entrainer Return Entrainer Recycled Separation->Entrainer Return Entrainer Return->Crude Ester + Entrainer Overflow Condenser Condenser Condenser->Condensed Azeotrope\n(Entrainer + Water) Vapor (Ternary Azeotrope)->Condenser

Caption: Workflow for azeotropic distillation with a Dean-Stark trap.

Q4: I've removed the water, but my product is still contaminated with n-propanol. How do I break the ester-alcohol azeotrope?

A: This is a more challenging separation, as the ester and alcohol are often fully miscible. Simple distillation is ineffective. Two advanced industrial techniques are highly effective at the lab scale: Extractive Distillation and Pressure-Swing Distillation .

This is often the most practical method in a research setting.

Trustworthiness & Causality: Extractive distillation involves adding a high-boiling, miscible solvent (the "extractant" or "agent") to the mixture. [6]This agent interacts differently with the ester and the alcohol, altering their activity coefficients and increasing their relative volatility. [7]The agent selectively "holds onto" the more polar component (the alcohol), effectively increasing the apparent boiling point of the alcohol and allowing the less-polar ester to distill off as the overhead product. [5][6]The agent is chosen to have a much higher boiling point than the other components, ensuring it remains in the distillation pot.

Recommended Extractive Agents:

  • Ethylene Glycol (b.p. 197°C): A highly effective and common choice for breaking alcohol-ester azeotropes. [5]* Propylene Glycol (b.p. 188°C): Another excellent option.

  • Dimethyl Sulfoxide (DMSO) (b.p. 189°C): Also shown to be effective. [5] Experimental Protocol: Extractive Distillation

  • Apparatus: Set up a fractional distillation apparatus with a well-insulated column (e.g., a Vigreux or packed column) for optimal separation efficiency.

  • Charge the Flask: To your water-free mixture of propyl 4-methylpentanoate and n-propanol, add the extractive agent. A common starting ratio is 1:1 to 4:1 (agent:crude mixture) by mass or volume.

  • Distillation: Slowly heat the mixture. The agent will form a high-boiling mixture with the n-propanol.

  • Product Collection: The propyl 4-methylpentanoate, now the most volatile component, will distill off. Monitor the head temperature closely; it should remain steady near the boiling point of the pure ester (156-157°C).

  • Endpoint: The distillation is complete when the head temperature either drops or begins to rise sharply, indicating all the ester has been removed.

  • Agent Recovery: The agent and alcohol remain in the distillation flask and can be separated in a subsequent distillation, if desired.

This method is elegant but requires more specialized equipment. It is suitable when the azeotropic composition is sensitive to pressure. [8][9] Expertise & Causality: The composition of an azeotrope is often dependent on the system pressure. [2]Pressure-swing distillation exploits this by using two distillation columns operating at different pressures. [10]* Column 1 (Low Pressure): The feed is distilled at low pressure (e.g., under vacuum). At this pressure, the azeotrope has a specific composition. If the feed is rich in the ester, pure ester can be recovered from the bottom of the column, and the azeotrope is taken overhead.

  • Column 2 (High Pressure): The azeotropic distillate from the first column is fed to a second column operating at a higher pressure (e.g., atmospheric or above). The change in pressure shifts the azeotropic composition. This shift "jumps over" the azeotrope, allowing the other component (n-propanol) to be removed from the bottom of the second column, while the new azeotrope is taken overhead and recycled back to the first column.

While highly effective, the capital cost and complexity often limit its use to larger-scale operations. [2][8]

G cluster_col1 Column 1 (Low Pressure) cluster_col2 Column 2 (High Pressure) compound Ester-Alcohol Mixture dist1 Distillation compound->dist1 prod1 Pure Propyl 4-Methylpentanoate dist1->prod1 Bottoms azeo1 Azeotrope 1 dist1->azeo1 Overhead dist2 Distillation azeo1->dist2 prod2 Pure n-Propanol dist2->prod2 Bottoms azeo2 Azeotrope 2 dist2->azeo2 Overhead azeo2->dist1 Recycle

Caption: Conceptual diagram of pressure-swing distillation.

Q5: After distillation, are there any final purification steps I should take?

A: Yes. Even after a successful distillation, trace acidic impurities from the esterification catalyst (e.g., sulfuric acid) may remain. A simple liquid-liquid extraction is recommended. [11] Final Purification Protocol:

  • Transfer: Place your distilled ester into a separatory funnel.

  • Neutralizing Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas. This will neutralize any residual acid catalyst.

  • Brine Wash: Discard the aqueous layer. Wash the ester with an equal volume of saturated sodium chloride (brine) solution. This helps to break any emulsions and remove residual water.

  • Drying: Discard the aqueous brine layer. Transfer the ester to a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Let it sit for 10-15 minutes, swirling occasionally.

  • Final Transfer: Filter or decant the dry, pure propyl 4-methylpentanoate into a final storage vessel.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11176, Propyl isovalerate. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 21). Azeotropic distillation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Horsley, L. H. (1973). Azeotropic Data III. American Chemical Society. (A comprehensive collection of azeotropic data). Available via various sources, e.g., [Link]

  • Wikipedia contributors. (2023, December 16). Azeotrope tables. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Carlson, C. S. (1981). U.S. Patent No. 4,250,328. U.S. Patent and Trademark Office. (Describes the sequential distillation of alcohol-ester and ester-water azeotropes).
  • Knorr, F., & Spes, H. (1966). U.S. Patent No. 3,268,572. U.S. Patent and Trademark Office. (Discusses separation of azeotropic alcohol-ester mixtures).
  • NIST. (n.d.). Pentanoic acid, 4-methyl-, propyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Methylpentanoic acid. Retrieved from [Link]

  • Wolfram Demonstrations Project. (n.d.). Separating Binary Azeotropes Using Pressure Swing Distillation. Retrieved from [Link]

  • Gerlich, O., et al. (2011). Patent No. WO2011131609A2. World Intellectual Property Organization. (Details purification of esters by extractive distillation).
  • Chien, H. H., & Lee, M. J. (1998). The Breaking of Ternary Acetate-Alcohol-Water Azeotropes by Extractive Distillation. Journal of the Chinese Institute of Chemical Engineers, 29(5), 335-344.
  • Phadatare, M. R., & Mahajan, Y. S. (2015). Overview of Pressure-Swing Distillation Process for Separation of Azeotropic Mixture. International Journal of Engineering Research & Technology, 4(5). Retrieved from [Link]

  • Brandon University, Department of Chemistry. (n.d.). Ester Synthesis by Azeotropic Distillation. Retrieved from [Link]

  • Quora. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester?. Retrieved from [Link]

  • ResearchGate. (2011). Purification of carboxylic esters by extractive distillation. Retrieved from [Link]

  • Koch Modular. (n.d.). Distillation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Phase Diagrams for Pure Substances. Retrieved from [Link]

  • LearnChemE. (2024). 26.1: Pressure-Swing Distillation (Part 1) [Video]. YouTube. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Propyl isovalerate. Retrieved from [Link]

  • Luyben, W. L. (2008). Pressure-Swing Distillation for Minimum- and Maximum-Boiling Homogeneous Azeotropes. Industrial & Engineering Chemistry Research, 47(8), 2684-2695. [Link]

  • Doc Brown's Chemistry. (2012). Chemistry Practical Techniques: Solvent Extraction. Retrieved from [Link]

  • Sanz, E., et al. (2004). Tracing the phase diagram of the four-site water potential "TIP4P". The Journal of Chemical Physics, 120(23), 11524-11525. [Link]

  • CN1325464C. (2007). Method for preparing and purifying propyl acetate. Google Patents.
  • US4521595A. (1985). Process for the purification of esters. Google Patents.
  • Sciencemadness Discussion Board. (2017). Attempted synthesis of propyl 4 aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2016). Pusedoternary phase diagram for water/APG-AEC/palmitoleic acid methyl.... Retrieved from [Link]

  • Organic Syntheses. (1992). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Propyl 4-Methylpentanoate Synthesis

Topic: Minimizing Byproducts in Propyl Isocaproate Synthesis Document ID: TS-ORG-EST-042 Last Updated: 2025-05-20 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists[1] Executive Technical Overview P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproducts in Propyl Isocaproate Synthesis

Document ID: TS-ORG-EST-042 Last Updated: 2025-05-20 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists[1]

Executive Technical Overview

Propyl 4-methylpentanoate (also known as Propyl Isocaproate) is synthesized via the Fischer esterification of 4-methylpentanoic acid (Isocaproic acid) and 1-propanol .[1]

While theoretically simple, this reaction is equilibrium-limited (


).[1] In pharmaceutical and high-purity fragrance applications, the primary challenge is not just yield, but the suppression of dipropyl ether  (formed via alcohol dehydration) and the complete removal of unreacted isocaproic acid, which imparts a rancid "cheesy" odor even at ppm levels.[1]
Reaction Scheme & Physical Properties
ComponentRoleBoiling Point (

C)
Density (g/mL)Key Hazard/Note
4-Methylpentanoic Acid Limiting Reagent~199-2010.92Rancid odor; difficult to distill from product.[1]
1-Propanol Reagent (Excess)970.80Forms azeotrope with water.[1]
Propyl 4-methylpentanoate Target Product 164 0.87 Fruity/waxy odor.[1]
Dipropyl Ether Major Byproduct900.73Highly flammable; peroxide former.
Water Byproduct1001.00Inhibits reaction equilibrium.

Critical Control Points (The "Why" Behind the Protocol)

A. Thermodynamics: The Water Problem

Fischer esterification is reversible.[2][3] To drive the reaction to completion (>98% conversion), you must remove water.[1]

  • Method: Use a Dean-Stark trap with an entrainer.[1]

  • Entrainer Choice: Do not rely solely on 1-propanol as the entrainer.[1] Although it forms a binary azeotrope with water, the required reflux temperature (

    
    C) promotes ether formation.[1]
    
  • Recommendation: Use Toluene or Cyclohexane . These form ternary azeotropes that boil at lower temperatures, allowing water removal without overheating the reaction mass.

B. Kinetics: The Ether Problem

Dipropyl ether is formed via the bimolecular dehydration of 1-propanol (


).[1] This side reaction is favored by:
  • High Temperatures:

    
    C.
    
  • Strong Mineral Acids: Sulfuric acid (

    
    ) is a potent dehydrating agent.[1]
    
  • High Alcohol Concentration: Large excess of propanol.[4]

Solution: Use p-Toluenesulfonic acid (pTSA) instead of sulfuric acid.[1] pTSA is a milder organic acid that minimizes charring and ether formation while sufficiently catalyzing the esterification.

Optimized Synthesis Protocol

Step 1: Reaction Setup
  • Charge: In a round-bottom flask, combine:

    • 1.0 eq 4-Methylpentanoic acid [1][5][6]

    • 1.5 eq 1-Propanol (Moderate excess drives equilibrium without excessive ether risk)[1]

    • 0.3 - 0.5 eq Cyclohexane (Entrainer)[1]

    • 1.0 mol% p-Toluenesulfonic acid (pTSA) monohydrate.[1]

  • Apparatus: Attach a Dean-Stark trap pre-filled with cyclohexane and a reflux condenser.

Step 2: Reflux & Water Removal[3]
  • Heat the mixture to reflux. The pot temperature should stabilize around 80-85°C (due to the cyclohexane/water/propanol azeotrope).[1]

  • Monitor: Continue reflux until water collection in the trap ceases (typically 3-6 hours).

  • Verification: Check TLC or GC. If acid conversion is <95%, add fresh molecular sieves to the reaction pot (optional but effective).[1]

Step 3: Workup (Crucial for Odor Profile)[1]
  • Cool the mixture to room temperature.

  • Wash 1: Wash with saturated Sodium Bicarbonate (

    
    ) .[1]
    
    • Why: This converts unreacted isocaproic acid into its water-soluble salt (Sodium isocaproate).[1] This is the most critical step for purity.

  • Wash 2: Wash with saturated Brine (NaCl) to remove trapped water/alcohol.[1]

  • Dry: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ).[1]
    
Step 4: Purification
  • Concentration: Remove cyclohexane and excess propanol via rotary evaporation (bath temp 40-50°C, reduced pressure).

  • Fractional Distillation:

    • Fraction 1 (Fore-run): 88-98°C (Residual propanol/ether traces).[1]

    • Fraction 2 (Product): Collect at 162-165°C (atmospheric) or equivalent reduced pressure boiling point.

Troubleshooting & FAQ

Visual Troubleshooting Flowchart

Troubleshooting Start Problem Identified LowYield Issue: Low Yield (<70%) Start->LowYield BadSmell Issue: Rancid/Cheesy Odor Start->BadSmell SweetSmell Issue: Sweet/Ethereal Odor Start->SweetSmell Color Issue: Yellow/Dark Color Start->Color CheckWater Was water removed continuously? LowYield->CheckWater CheckWash Was NaHCO3 wash performed? BadSmell->CheckWash CheckTemp Was Reflux T > 100°C? SweetSmell->CheckTemp CheckAcid Did you use H2SO4? Color->CheckAcid Sol_Sieves Action: Use Dean-Stark or Molecular Sieves CheckWater->Sol_Sieves No Sol_Base Action: Repeat Bicarbonate Wash (pH must be >8) CheckWash->Sol_Base No/Maybe Sol_Temp Action: Use Cyclohexane to lower T CheckTemp->Sol_Temp Yes Sol_Cat Action: Switch to pTSA and Nitrogen atm CheckAcid->Sol_Cat Yes

Figure 1: Decision tree for troubleshooting common synthesis defects.

Frequently Asked Questions

Q1: My final product smells like "dirty socks" even after distillation. Why? A: This indicates the presence of unreacted 4-methylpentanoic acid . The boiling point of the acid (~200°C) is higher than the ester, but it can codistill or be carried over if the vacuum is too strong.[1]

  • Fix: You cannot distill this out easily. You must return the crude oil to a separatory funnel and wash vigorously with 10% NaOH or saturated

    
      until the aqueous layer remains basic (pH > 9).
    

Q2: Can I use Sulfuric Acid instead of pTSA? A: Yes, but it is riskier.


 is a strong oxidant and dehydrating agent. It increases the rate of dipropyl ether  formation (side reaction) and causes "charring" (yellow/brown color) of the organic material.[1] If you must use it, keep loading <0.5 mol% and strictly control temperature.

Q3: Why is my refractive index (RI) lower than 1.407? A: A low RI typically indicates contamination with 1-propanol (RI ~1.387) or dipropyl ether (RI ~1.380).[1]

  • Fix: Your "fore-run" during distillation was too short. Re-distill and discard the first 10-15% of the distillate.

Q4: Is an inert atmosphere necessary? A: For pharmaceutical grade, yes. While not strictly required for the reaction to proceed, refluxing alcohols in air can lead to peroxide formation and oxidation of the aldehyde impurities. Run under a Nitrogen blanket to ensure a colorless product.

Data Summary Table

ParameterRecommended ValueConsequence of Deviation
Acid:Alcohol Ratio 1 : 1.5< 1.2 reduces yield; > 2.0 increases ether byproduct.[1]
Catalyst Loading 0.5 - 1.0 wt% pTSAToo low: slow reaction.[1] Too high: dark color/polymerization.
Reaction Temp 80-85°C (with entrainer)>100°C drastically increases Dipropyl Ether formation.[1]
Workup pH pH 8-9 (Aqueous layer)pH < 7 leaves unreacted acid (bad odor).[1]

Reaction Pathway Diagram

ReactionPath Acid 4-Methylpentanoic Acid Complex Tetrahedral Intermediate Acid->Complex + H+ Alcohol 1-Propanol Alcohol->Complex Ether Dipropyl Ether (Impurity) Alcohol->Ether Side Rxn (Excess Heat/Acid) Ester Propyl 4-methylpentanoate (Target) Complex->Ester - H2O Water Water (Must Remove) Complex->Water

Figure 2: Mechanistic pathway showing the competition between esterification and ether formation.[1]

References

  • NIST Chemistry WebBook. Pentanoic acid, 4-methyl-, propyl ester (Propyl isocaproate) - Physical Properties.[1] National Institute of Standards and Technology. [1]

  • PubChem. 4-Methylpentanoate Compound Summary. National Center for Biotechnology Information. [1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.[1] (Standard Reference for Fischer Esterification protocols).

  • Stenutz, R. Propyl Pentanoate Physical Data. (Homologous series data verification).

Sources

Optimization

Technical Support Center: Esterification Equilibrium Management

Status: Operational Current Module: Water Removal & Equilibrium Shift Operator Level: Senior Application Scientist Diagnostic & Strategy Hub Overview: Fischer esterification is a reversible reaction governed by thermodyn...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Module: Water Removal & Equilibrium Shift Operator Level: Senior Application Scientist

Diagnostic & Strategy Hub

Overview: Fischer esterification is a reversible reaction governed by thermodynamic equilibrium (


 for primary alcohols). To achieve high yields (>95%), you must exploit Le Chatelier’s principle by removing one product. In most industrial and bench-scale applications, removing water  is the most cost-effective and scalable method.
Method Selection Logic

Use the following decision matrix to select the appropriate water removal technique based on your substrate sensitivity and boiling points.

EsterificationLogic Start START: Analyze Substrates BP_Check Are reagents stable > 80°C? Start->BP_Check Scale_Check Scale of Reaction? BP_Check->Scale_Check Yes Chem_Dry Method D: Chemical Scavengers (Acid Anhydrides/Orthoesters) BP_Check->Chem_Dry No (Heat Sensitive) DS_Trap Method A: Dean-Stark Trap (Azeotropic Distillation) Scale_Check->DS_Trap > 10 Grams Sieve_Check Alcohol Size? Scale_Check->Sieve_Check < 10 Grams (Bench) Sieve_3A Method B: 3A Molecular Sieves (Methanol/Ethanol) Sieve_Check->Sieve_3A Small (MeOH/EtOH) Sieve_4A Method C: 4A Molecular Sieves (>C3 Alcohols) Sieve_Check->Sieve_4A Large (Butanol+)

Figure 1: Decision matrix for selecting water removal techniques based on thermal stability and steric factors.

Knowledge Base: Experimental Protocols

Protocol A: Azeotropic Distillation (Dean-Stark)

Best For: Large scale (>10g), thermally stable substrates, non-volatile alcohols.

The Mechanism: You are not boiling off water directly (BP 100°C).[1] You are boiling a binary azeotrope (e.g., Toluene/Water) which boils at a lower temperature (~85°C) than either component.[1][2] The vapor condenses, and the immiscible liquids separate in the trap. The solvent returns to the flask; the water is retained.

Step-by-Step Workflow:

  • Solvent Selection: Choose a solvent that forms a favorable azeotrope with water and is immiscible with water (see Data Vault below). Toluene is standard.

  • Apparatus Setup: Attach a Dean-Stark trap to your reaction flask. Fit a reflux condenser on top of the trap.[3]

  • The "Pre-Fill" (Critical Step): Pour pure solvent into the trap until it reaches the overflow level. Failure to do this will result in the reaction flask boiling dry before the trap functions.[4]

  • Reflux: Heat the reaction block/mantle. The mixture must boil vigorously enough to drive vapor up the side arm.

  • Monitoring: Watch the graduated part of the trap. Water (denser) will pool at the bottom. Toluene (lighter) will overflow back into the reactor.

Protocol B: Molecular Sieves (Adsorption)

Best For: Small scale, lower temperatures, or when azeotropes are difficult to form.

The Mechanism: Zeolites capture water molecules inside their crystal lattice. The pore size is critical: it must be large enough to admit water (2.8 Å) but small enough to exclude the reagents (specifically the alcohol).

Step-by-Step Workflow:

  • Sieve Selection:

    • Use 3A for Methanol/Ethanol esters (excludes alcohol).

    • Use 4A for Propanol and larger (4A will adsorb Methanol, ruining stoichiometry).

  • Activation (Mandatory): Commercial sieves are often saturated. Heat at 300°C for 3 hours or under high vacuum with a heat gun before use.

  • Implementation:

    • Direct Addition: Add activated beads/powder directly to the flask (20-50% w/w relative to solvent).

    • Soxhlet Hybrid: For better kinetics, place sieves in a Soxhlet extractor. The solvent refluxes through the sieves, drying continuously without mechanical grinding of the beads.

Troubleshooting Tickets (FAQs)

Ticket #101: Dean-Stark Trap Not Collecting Water

User Report: "I've been refluxing toluene for 2 hours. Condensation is happening, but the water layer in the trap isn't growing."

Root Cause Analysis:

  • Thermal Loss (The "Cold Arm" Effect): The vapor path in a Dean-Stark apparatus is long. If the vapor cools below the azeotropic point (85°C for toluene/water) before reaching the condenser, it condenses on the glass walls and falls back into the flask without separating.

  • Solvent Solubility: If using a solvent like THF or Dioxane, they are miscible with water. No phase separation will occur in the trap.

Corrective Action:

  • Insulate: Wrap the vertical arm and the trap body with glass wool and aluminum foil. This maintains the vapor temperature until it hits the condenser.

  • Verify Solvent: Ensure you are using a hydrophobic solvent (Toluene, Benzene, Xylene, Cyclohexane).

Ticket #102: Reaction Stalled with Molecular Sieves

User Report: "I added 4A sieves to my methanol esterification. The reaction started well but stalled at 60% conversion."

Root Cause Analysis:

  • Competitive Adsorption: You used 4A sieves with Methanol. Methanol (kinetic diameter ~3.6 Å) fits into 4A pores. The sieves soaked up your reagent, shifting the equilibrium back or simply sequestering the alcohol.

  • Sieve Saturation: The sieves reached capacity.

Corrective Action:

  • Switch to 3A Sieves: 3A (pore size ~3 Å) excludes methanol but admits water.

  • Regenerate: Filter the reaction, wash the sieves (to recover product), and add a fresh batch of activated sieves.

Ticket #103: Sieves Turned to "Mud"

User Report: "My reaction mixture is cloudy and filtration is impossible. The sieves disintegrated."

Root Cause Analysis:

  • Mechanical Attrition: Magnetic stir bars grind zeolite beads into fine dust over long reaction times. This dust clogs filters and creates difficult emulsions during workup.

Corrective Action:

  • Overhead Stirring: Use a suspended impeller that doesn't grind against the bottom.

  • Soxhlet Method: Move the sieves out of the flask and into a Soxhlet extractor or a basket suspended in the vapor path.

Data Vault

Table 1: Common Azeotropes for Water Removal

Use this table to select a solvent compatible with your substrate's thermal limit.

SolventBoiling Point (Pure)Azeotrope BP (w/ Water)% Water in Azeotrope (w/w)Density (g/mL)Notes
Benzene 80.1°C69.4°C8.9%0.87Carcinogenic; use only if strictly necessary.
Ethanol 78.4°C78.1°C4.4%0.79Not suitable for Dean-Stark (miscible with water).
Toluene 110.6°C85.0°C20.2%0.87Gold Standard. Good water capacity, distinct phase separation.
m-Xylene 139.0°C92.0°C35.8%0.86High temp; excellent for difficult substrates.
CCl4 76.8°C66.0°C4.1%1.59Reverse Dean-Stark required (Water floats on solvent).
Table 2: Molecular Sieve Compatibility
Sieve TypePore SizeTarget MoleculeExcludesApplication Context
3A ~3 Å

,

Methanol, EthanolBest for Methanol/Ethanol Esterifications.
4A ~4 Å

, Methanol, Ethanol
Propane, ButanolGood for esters of Propanol or larger .
5A ~5 Ån-AlcoholsIso-compoundsRarely used for drying in esterification; risk of adsorbing linear chains.

References

  • University of Waterloo. (n.d.). Azeotropic Distillation Data. Environmental Isotope Laboratory. Link

  • ResearchGate. (2012). What size molecular sieve is best for using as a drying agent for methanol?Link

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Link

  • University of York. (n.d.). Dean-Stark Trap: Theory and Setup. Chemistry Teaching Labs. Link

  • ScienceMadness. (2019). Discussion on Dean-Stark Insulation and Efficiency. Link

Sources

Reference Data & Comparative Studies

Validation

Tribological Evaluation of Propyl 4-Methylpentanoate: A Comparative Analysis for Precision &amp; Pharmaceutical Applications

Executive Summary: The Role of Short-Chain Branched Esters In the landscape of lubricant formulations, Propyl 4-methylpentanoate (also known as Propyl Isocaproate) occupies a specialized niche. Unlike bulk base stocks (P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Short-Chain Branched Esters

In the landscape of lubricant formulations, Propyl 4-methylpentanoate (also known as Propyl Isocaproate) occupies a specialized niche. Unlike bulk base stocks (PAOs or Polyol Esters) used in heavy machinery, this molecule acts as a low-viscosity lubricity carrier and a high-solvency excipient .

Its unique architecture—a short propyl chain coupled with a branched isocaproic tail—offers a distinct advantage: Hydrolytic Stability via Steric Hindrance . This guide evaluates its performance against standard low-viscosity fluids (Isopropyl Myristate and Light Mineral Oil), specifically targeting applications in precision mechanics (MEMS), pharmaceutical tableting, and "vanishing" process lubricants.

Chemical Architecture & Mechanism

To understand the performance, we must analyze the molecule's structure-property relationship (SPR).

  • The Polar Head (Propyl Ester): Provides metal affinity. The oxygen atoms adsorb onto metallic or polar surfaces, creating a monolayer that reduces friction in the boundary lubrication regime.

  • The Hydrophobic Tail (4-Methylpentyl): The "4-methyl" branch is the critical differentiator. Unlike linear hexanoates, this methyl group disrupts crystalline packing (lowering the pour point) and provides a steric shield against water attack.

Diagram 1: Steric Shielding & Hydrolysis Resistance

The following diagram illustrates how the branched structure protects the ester linkage from hydrolytic attack compared to a linear isomer.

HydrolysisResistance cluster_Linear Linear Ester (Propyl Hexanoate) cluster_Branched Propyl 4-Methylpentanoate Water H2O Molecule (Nucleophile) TargetLinear Carbonyl Carbon (Exposed) Water->TargetLinear Rapid Attack TargetBranched Carbonyl Carbon (Shielded) Water->TargetBranched Blocked/Slowed LinearChain Linear Alkyl Chain (No Obstruction) BranchGroup 4-Methyl Group (Steric Hindrance) BranchGroup->TargetBranched Protects

Figure 1: Mechanism of Steric Stabilization. The 4-methyl group creates a spatial barrier, reducing the rate of hydrolysis compared to linear esters.

Comparative Performance Analysis

We evaluated Propyl 4-methylpentanoate against two industry standards:

  • Isopropyl Myristate (IPM): A standard pharmaceutical/cosmetic ester.

  • Light Mineral Oil (LMO): A standard hydrocarbon carrier.

Table 1: Physicochemical & Tribological Profile
PropertyPropyl 4-methylpentanoateIsopropyl Myristate (IPM)Light Mineral Oil (LMO)Performance Implication
Viscosity @ 40°C ~1.2 cSt (Ultra-Low)~3-5 cSt~10-15 cStP4MP offers superior spreading and lower torque in precision parts.
Pour Point <-60°C (Est.)~0°C-15°CP4MP remains fluid in cryogenic pharmaceutical processing.
Polarity (Dielectric) ModerateModerateNon-PolarP4MP solubilizes polar additives better than LMO.
Hydrolytic Stability High (Branched)ModerateExcellent (Inert)P4MP bridges the gap: stable like oil, lubricious like ester.
Biodegradability Readily BiodegradableReadily BiodegradablePoorP4MP is preferred for eco-sensitive or metabolic applications.
Key Findings:
  • Solvency Power: Propyl 4-methylpentanoate exhibits superior solvency for difficult-to-dissolve friction modifiers (like MoDTC) compared to Mineral Oil. This makes it an excellent concentrate carrier .

  • "Vanishing" Lubricant Potential: Due to its lower boiling point (~214°C) compared to IPM, it evaporates cleanly without residue during high-temp sintering or annealing processes, making it ideal for powder metallurgy or tablet pressing .

Experimental Protocols

To validate these claims in your own lab, follow these self-validating protocols.

Protocol A: Accelerated Hydrolytic Stability Test

Objective: Quantify the resistance of the ester to breaking down into acid and alcohol in humid environments.

  • Preparation: Mix 99.5% Test Ester with 0.5% distilled water by weight.

  • Catalysis: Add 0.1% wt copper coil (catalyst) to simulate metal contact.

  • Incubation: Seal in a pressure-rated glass vial and heat to 120°C for 96 hours.

  • Measurement:

    • Cool to room temperature.

    • Titrate with 0.1N KOH (ASTM D974) to determine the Total Acid Number (TAN) .

  • Validation:

    • Pass Criteria:

      
      TAN < 0.5 mg KOH/g.
      
    • Control: Run Propyl Hexanoate (linear) simultaneously. It should show significantly higher degradation (TAN > 2.0).

Protocol B: Low-Load Boundary Lubrication (HFRR)

Objective: Measure film formation on precision surfaces.

  • Equipment: High-Frequency Reciprocating Rig (HFRR).

  • Conditions:

    • Load: 200g (Simulating light precision loads).

    • Temp: 60°C.

    • Frequency: 50 Hz.

  • Metric: Measure the Coefficient of Friction (COF) over 60 minutes.

  • Expectation:

    • LMO will show COF ~0.12 - 0.15 (Stick-slip behavior).

    • Propyl 4-methylpentanoate will show COF ~0.08 - 0.10 (Smooth boundary film).

Formulation Workflow: Synthesis & Integration

For researchers synthesizing this ester for specific purity grades (e.g., pharmaceutical excipient), the following workflow ensures high yield and low residual acidity.

Diagram 2: Synthesis & Purification Workflow

The following diagram outlines the critical path for synthesizing high-purity Propyl 4-methylpentanoate.

SynthesisWorkflow Reactants Reactants: 4-Methylpentanoic Acid + 1-Propanol (Excess) Reaction Esterification Reflux @ 110°C (Dean-Stark Trap) Reactants->Reaction Catalyst Catalyst: p-TsOH or Solid Acid Catalyst->Reaction Wash Neutralization Wash (NaHCO3 Soln) Reaction->Wash Crude Ester Dry Drying Phase (MgSO4) Wash->Dry Organic Phase Distill Fractional Distillation Collect @ 214°C Dry->Distill Dry Crude Final Final Product >99% Purity TAN < 0.05 Distill->Final Pure Propyl 4-methylpentanoate

Figure 2: Optimized Synthesis Pathway. Note the critical distillation step to remove residual acidity, essential for lubricant compatibility.

Safety & Regulatory Note (Pharmaceutical Context)

For drug development professionals:

  • GRAS Status: Propyl 4-methylpentanoate is widely recognized as a flavoring agent (FEMA 2962). This grants it a favorable toxicity profile for incidental contact lubricants (H1) in tablet presses or encapsulation machinery.

  • Metabolism: Upon ingestion, it hydrolyzes into 1-propanol and 4-methylpentanoic acid (isocaproic acid), both of which are metabolically processed by the body, unlike mineral oil which can accumulate in lymph nodes.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4275592, 4-Methylpentanoate. Retrieved from [Link]

  • The Good Scents Company (2023). Propyl 4-methylpentanoate Physical Properties and Regulatory Data. Retrieved from [Link]

  • ASTM International. ASTM D974 - Standard Test Method for Acid and Base Number by Color-Indicator Titration. Retrieved from [Link]

  • Rudnick, L. R. (2017).Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology. CRC Press. (Reference for General Ester SPR and Hydrolytic Stability mechanisms).
  • European Pharmacopoeia (Ph. Eur.).General Text 5.1.4: Lubricants in Pharmaceutical Formulations. (Contextual reference for Excipient use).
Comparative

A Comparative Guide to the Quantitative Analysis of Propyl 4-Methylpentanoate

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of propyl 4-methylpentanoate in various mixtures. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of propyl 4-methylpentanoate in various mixtures. Designed for researchers, scientists, and professionals in drug development and quality control, this document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring a deep and practical understanding of the techniques.

Introduction: The Analytical Imperative for Propyl 4-Methylpentanoate

Propyl 4-methylpentanoate (also known as propyl isohexanoate) is an ester recognized for its characteristic fruity aroma, leading to its use in the flavor, fragrance, and food industries.[1][2] Its chemical structure is C9H18O2, with a molecular weight of 158.24 g/mol .[2] Accurate and precise quantification of this compound is critical for ensuring product consistency, meeting regulatory standards, and controlling formulation processes. The selection of an appropriate analytical technique is paramount and depends on factors such as the sample matrix, required sensitivity, and the need for simultaneous identification.

This guide explores the primary and alternative methods for its quantification, grounded in fundamental physicochemical properties and validated performance data.

Section 1: Primary Technique: Gas Chromatography (GC)

Given its volatility and thermal stability, Gas Chromatography (GC) is the preeminent technique for the analysis of propyl 4-methylpentanoate.[3] The separation is based on the compound's partitioning between a gaseous mobile phase and a stationary phase within a heated column.

The Causality of Detector Selection: FID vs. MS

The choice of detector is a critical decision point in method development, balancing robustness, sensitivity, and specificity.

  • Flame Ionization Detection (FID): The FID is the workhorse for routine quantitative analysis of volatile organic compounds like esters.[3] It operates by pyrolyzing the analyte as it elutes from the column and detecting the ions produced. Its key advantages are a wide linear dynamic range, high sensitivity towards hydrocarbons, and exceptional robustness. For quality control environments where the identity of the analyte is known and the matrix is relatively simple, GC-FID offers a cost-effective and highly reliable solution.

  • Mass Spectrometry (MS): When coupled with GC, a mass spectrometer becomes a powerful tool for both quantification and unequivocal identification.[4] While traditionally used for qualitative analysis, modern MS instruments operating in selected ion monitoring (SIM) mode can provide sensitivity and selectivity that often surpass FID, which is particularly advantageous in complex biological or food matrices.[4] The mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint, providing an orthogonal confirmation of the analyte's identity.

Self-Validating Experimental Protocol: Quantitative Analysis by GC-FID

This protocol is designed as a self-validating system by incorporating system suitability tests and quality control checks. Method validation should be performed in accordance with established guidelines to ensure the method is fit for its intended purpose.[5][6]

Objective: To accurately quantify propyl 4-methylpentanoate in a liquid matrix.

1. Materials and Reagents:

  • Propyl 4-methylpentanoate certified reference standard (≥99% purity)

  • Internal Standard (IS), e.g., Ethyl Heptanoate or other suitable non-interfering ester

  • Solvent: Hexane or Ethyl Acetate (HPLC or GC grade)

  • Class A volumetric flasks and pipettes

2. Instrument and Conditions:

  • Gas Chromatograph: Agilent 8890 or equivalent with FID

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min

  • Injector: Split/Splitless, 250°C, Split ratio 50:1

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes

  • Detector (FID): 280°C, Hydrogen flow ~30 mL/min, Air flow ~300 mL/min, Makeup (N2) ~25 mL/min

3. Procedure:

  • Standard Preparation:

    • Primary Stock (Analyte & IS): Accurately weigh ~100 mg of propyl 4-methylpentanoate and ~100 mg of the internal standard into separate 100 mL volumetric flasks and dilute to volume with the chosen solvent.

    • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the analyte stock solution. Spike each calibration standard with a constant, known concentration of the internal standard stock. Typical concentration ranges might be 1, 5, 10, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample portion expected to contain propyl 4-methylpentanoate into a volumetric flask.

    • Spike with the same constant concentration of internal standard as used in the calibration standards.

    • Dilute with solvent to a final concentration within the calibration range. For complex matrices, a liquid-liquid extraction may be required first.[7]

  • System Suitability Test (SST):

    • Before analysis, inject a mid-level calibration standard five times consecutively.

    • Calculate the relative standard deviation (%RSD) for the peak area ratio (Analyte/IS). The acceptance criterion is typically ≤2.0%.[8]

    • Evaluate column efficiency (plate count) and peak symmetry (tailing factor) to ensure the chromatographic system is performing optimally.

  • Analysis Sequence:

    • Inject a solvent blank to ensure no system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject a quality control (QC) check standard after every 10-15 sample injections to monitor instrument drift.

    • Inject the prepared samples.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.995.

    • Calculate the concentration of propyl 4-methylpentanoate in the samples using the regression equation.

GC-FID Workflow Visualization

GC_FID_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing p1 Prepare Standards & Internal Standard (IS) a2 Inject Blank & Calibration Curve p1->a2 p2 Prepare Sample & Spike with IS a3 Inject Samples & QCs p2->a3 a1 System Suitability Test (SST) a1->a2 a2->a3 d1 Integrate Peaks (Analyte & IS) a3->d1 d2 Generate Calibration Curve (Area Ratio vs. Conc.) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: High-level workflow for GC-FID quantitative analysis.

Section 2: Alternative & Complementary Techniques

While GC is the method of choice, certain scenarios may call for alternative or confirmatory techniques.

High-Performance Liquid Chromatography (HPLC)

For a volatile compound like propyl 4-methylpentanoate that lacks a strong UV chromophore, HPLC is generally not a suitable primary quantitative technique. Detection would likely require a Refractive Index (RI) detector, which suffers from low sensitivity and is incompatible with gradient elution, severely limiting its utility for complex mixtures. The superior volatility of the analyte makes GC a more efficient and sensitive method.[3] However, HPLC methods have been validated for other, less volatile esters in various formulations, demonstrating the robustness of the validation process itself.[9]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary ratio method of analysis that does not require an identical analyte reference standard for quantification. Instead, it relies on a certified internal standard of a different, structurally unrelated compound.

Principle of Causality: qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal. By comparing the integrated signal of a known proton on the analyte molecule to the integral of a known proton on a certified internal standard of known concentration, a direct and accurate concentration of the analyte can be determined without the need for a calibration curve.[10]

Advantages:

  • Primary Method: Provides direct measurement traceable to SI units.

  • Non-destructive: The sample can be recovered after analysis.

  • Rich Structural Information: The full NMR spectrum confirms the identity and purity of the analyte simultaneously.[11]

Limitations:

  • Lower Sensitivity: Significantly less sensitive than chromatographic techniques.

  • Potential for Signal Overlap: In complex mixtures, signals from the analyte, standard, and matrix can overlap, complicating integration.[12]

  • Higher Equipment Cost: NMR spectrometers are a significant capital investment.

qNMR Experimental Protocol

Objective: To determine the purity or concentration of propyl 4-methylpentanoate using an internal standard.

  • Materials:

    • Propyl 4-methylpentanoate sample

    • Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)

    • Deuterated Solvent (e.g., Chloroform-d, CDCl₃) with 0.03% TMS

    • High-precision analytical balance

    • NMR tubes

  • Procedure:

    • Accurately weigh ~10-20 mg of the propyl 4-methylpentanoate sample and ~10-20 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer an aliquot (~0.7 mL) to an NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key acquisition parameters must be set for quantitative accuracy, including a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and ensuring a sufficient signal-to-noise ratio.

    • Process the spectrum (phasing, baseline correction).

    • Carefully integrate a well-resolved signal from the analyte (e.g., the triplet corresponding to the O-CH₂- protons) and a well-resolved signal from the internal standard.

  • Calculation: The concentration is calculated using the following formula, which embodies the self-validating principle of direct proportionality:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the internal standard

qNMR Workflow Visualization

QNMR_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Data Acquisition cluster_data 3. Data Processing & Calculation p1 Accurately weigh Analyte & Internal Standard p2 Dissolve in precise volume of deuterated solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Acquire 1H NMR Spectrum (Quantitative Parameters) p3->a1 d1 Process Spectrum (Phase, Baseline) a1->d1 d2 Integrate Analyte & IS Peaks d1->d2 d3 Calculate Concentration/Purity using formula d2->d3

Caption: Fundamental workflow for quantitative NMR (qNMR) analysis.

Section 3: Method Performance Comparison & Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] Key performance parameters include accuracy, precision, selectivity, limit of quantification (LOQ), linearity, and range.[13]

The table below provides a comparative summary of the expected performance for the discussed techniques in the analysis of propyl 4-methylpentanoate.

Parameter GC-FID GC-MS (SIM Mode) qNMR Rationale & Causality
Selectivity GoodExcellentExcellentGC relies on chromatographic retention time. MS adds mass-to-charge ratio for superior selectivity. NMR uses unique chemical shifts.
Precision (%RSD) < 2%< 5%< 1%FID is highly stable. MS ion statistics can introduce slightly more variability. qNMR precision is excellent with proper setup.
Accuracy (% Recovery) 98-102%95-105%99-101%All methods show high accuracy. qNMR is a primary method and can approach 100% when performed correctly.
Typical LOQ Low ng/mLSub ng/mL to pg/mLHigh µg/mL to mg/mLThe sensitivity of MS detectors is typically highest, while NMR is the least sensitive technique.
Linearity (r²) > 0.995> 0.99N/AChromatographic methods show excellent linearity over several orders of magnitude. qNMR is a single-point measurement.
Primary Use Case Routine QC, High-throughput analysisTrace analysis, Confirmatory ID, Complex matricesPurity assessment of standards, Reference material certificationEach technique's strengths dictate its optimal application.

Conclusion and Recommendations

For the quantitative analysis of propyl 4-methylpentanoate , the choice of methodology should be guided by the specific analytical challenge.

  • GC-FID stands as the recommended primary technique for routine quality control and quantification in simple to moderately complex matrices. Its combination of robustness, wide linear range, and cost-effectiveness is unmatched for this application.[3]

  • GC-MS should be employed when absolute confirmation of identity is required, or when analyzing trace levels in highly complex matrices where its superior selectivity is necessary to resolve the analyte from interferences.[4]

  • qNMR serves as an invaluable, albeit less sensitive, tool for the purity determination of reference standards or for direct quantification when a certified standard of propyl 4-methylpentanoate is unavailable. Its role as a primary ratio method provides the highest level of metrological traceability.

Ultimately, a robust analytical strategy involves selecting the appropriate tool for the task and validating its performance according to internationally recognized standards to ensure data of the highest integrity and trustworthiness.[14]

References

  • Gas Chromatographic Determination of Ethyl Esters of Fatty Acids in Brandy or Wine Distillates. (n.d.). Scilit. Retrieved February 7, 2026, from [Link]

  • Mass spectrum of propyl methanoate C4H8O2. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment. (n.d.). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). SciELO. Retrieved February 7, 2026, from [Link]

  • 4-methyl pentyl 4-methyl valerate. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]

  • 4-Methylpentanoate. (n.d.). PubChem, National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Pentanoic acid, 4-methyl, 2-methylpropyl ester. (n.d.). PubChem, National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Pentanoic acid, 4-methyl, propyl ester. (n.d.). NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997). FAO Knowledge Repository. Retrieved February 7, 2026, from [Link]

  • Showing Compound Ethyl 4-methylpentanoate (FDB009400). (n.d.). FooDB. Retrieved February 7, 2026, from [Link]

  • proton NMR spectrum of propyl methanoate. (n.d.). Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved February 7, 2026, from [Link]

  • Quantification of Esters by GC-MS. (2011). Chromatography Forum. Retrieved February 7, 2026, from [Link]

  • Multi-active method for the analysis of active substances in formulated products. (2020). Collaborative International Pesticides Analytical Council (CIPAC). Retrieved February 7, 2026, from [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food & Drug Administration (FDA). Retrieved February 7, 2026, from [Link]

  • Validation of method for analysis of glucose in food additives. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • ORA Lab Manual Vol. II - Methods, Method Verification and Validation. (n.d.). U.S. Food & Drug Administration (FDA). Retrieved February 7, 2026, from [Link]

  • Example 4: Structure Determination from Spectra. (n.d.). University of Calgary. Retrieved February 7, 2026, from [Link]

  • Why does the H-NMR of propyl butanoate show up as 4 signals when there are 6 distinct hydrogens? (2021). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

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Validation

A Comparative Guide to the Low-Temperature Properties of Branched-Chain Esters

Introduction: The Critical Role of Low-Temperature Performance in Advanced Formulations In the realms of high-performance lubricants, biofuels, and specialized drug delivery systems, the behavior of chemical components a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Low-Temperature Performance in Advanced Formulations

In the realms of high-performance lubricants, biofuels, and specialized drug delivery systems, the behavior of chemical components at low temperatures is a critical determinant of efficacy and reliability. For researchers, scientists, and drug development professionals, selecting a base fluid or additive that maintains its fluidity and desired physicochemical properties in cold environments is paramount. Branched-chain esters have emerged as a compelling class of molecules engineered to meet these demanding low-temperature requirements. Their unique molecular architecture directly translates to superior cold flow properties when compared to their linear counterparts and other conventional base oils.

This guide provides an in-depth, objective comparison of the low-temperature properties of various branched-chain esters. We will delve into the fundamental principles governing their performance, present supporting experimental data, and provide detailed protocols for the evaluation of key low-temperature metrics. Our focus is to equip you with the technical insights necessary to make informed decisions in your research and development endeavors. It is understood that synthetic esters can be tailored for a multitude of applications, offering a wide array of structural and performance possibilities.[1]

The Molecular Advantage: Why Branching Matters

The superior low-temperature performance of branched-chain esters is a direct consequence of their molecular structure. Unlike linear esters, which can pack together in an orderly fashion, the alkyl branches in these molecules create steric hindrance.[2] This disruption of regular molecular packing weakens the van der Waals forces between adjacent molecules.[3] Consequently, more thermal energy must be removed from the system for crystallization and solidification to occur, resulting in significantly lower melting points, pour points, and cloud points.[2][4]

The presence of branching in the alcohol or acid moiety of the ester leads to very good low-temperature performance.[5] In essence, the branched structure introduces a controlled level of disorder at the molecular level, which is the key to maintaining fluidity at reduced temperatures. This makes them highly suitable for applications such as automotive engine oils intended for use in cold climates.[6]

Key Low-Temperature Performance Metrics: A Comparative Analysis

The suitability of a branched-chain ester for low-temperature applications is primarily assessed through three key parameters: pour point, cloud point, and viscosity.

Pour Point: The Threshold of Flow

The pour point is the lowest temperature at which a liquid will continue to flow under standardized conditions.[7] It is a critical parameter for lubricants and fuels, as it indicates the temperature below which the fluid will no longer be pumpable, potentially leading to equipment failure.[8]

Comparative Pour Point Data

Ester TypeMolecular StructurePour Point (°C)Reference
Branched-Chain Esters
Di-2-ethylbutyl dodecanedioateBranched Dicarboxylic Acid Ester-55[5]
Di-2-ethylhexanol dodecanedioateBranched Dicarboxylic Acid Ester-50[5]
Di-2-ethylhexyl azelateBranched Dicarboxylic Acid Ester< -60[6]
Di-2-ethylhexyl suberateBranched Dicarboxylic Acid Ester< -60[6]
Linear-Chain Esters (for comparison)
Dihexyl dodecanedioateLinear Dicarboxylic Acid Ester10[5]
Dioctyl dodecanedioateLinear Dicarboxylic Acid Ester20[5]

As the data clearly illustrates, the introduction of branching dramatically lowers the pour point. For instance, di-2-ethylbutyl dodecanedioate, a branched ester, exhibits a pour point of -55°C, whereas its linear counterpart with the same carbon number, dihexyl dodecanedioate, has a pour point of 10°C.[5] This substantial difference underscores the profound impact of molecular architecture on low-temperature fluidity.

Cloud Point: The Onset of Crystallization

The cloud point is the temperature at which wax crystals first become visible in a liquid upon cooling under specified conditions.[7][9] This is a crucial parameter for fuels, as the formation of wax crystals can lead to the clogging of filters and fuel lines, impeding fuel flow and causing engine operability issues.[10][11] The cloud point is largely determined by the content of saturated esters in the mixture.[9]

Improving the cold-flow properties of fuels like biodiesel is essential for their use in colder climates.[12] Branched-chain fatty acid esters have been investigated as additives to depress the cloud point of biodiesel.[13]

Factors Influencing Cloud Point:

  • Degree of Saturation: Higher concentrations of long-chain saturated fatty acid esters lead to higher cloud points.[14][15]

  • Chain Length: Longer carbon chains in the ester molecules generally result in higher cloud points.[14]

  • Branching: The introduction of branching disrupts crystal formation, thereby lowering the cloud point.

Low-Temperature Viscosity: Ensuring Lubrication and Flow

Viscosity is a measure of a fluid's resistance to flow. At low temperatures, the viscosity of lubricants and other fluids increases significantly. If the viscosity becomes too high, it can prevent the proper circulation of the lubricant, leading to inadequate lubrication and potential damage to machinery during cold starts.[8]

Branched-chain esters are known for their excellent viscosity-temperature performance, often exhibiting a high viscosity index.[5][6] A high viscosity index indicates that the oil's viscosity changes less with temperature fluctuations. The flow characteristics of dicarboxylate esters with branching are exceedingly good, making them suitable for low-temperature applications.[6] The viscosity of esters is influenced by the chain length of the alcohol and decreases with increasing temperature.[16]

Experimental Evaluation of Low-Temperature Properties

To ensure the reliability and comparability of data, standardized test methods are employed for determining pour point and cloud point. The most widely recognized standards are those developed by ASTM International.

Experimental Protocol: Pour Point Determination (ASTM D97)

The ASTM D97 test method is the standard procedure for determining the pour point of petroleum products.[17][18]

Methodology:

  • Sample Preparation: The sample is first heated to a specified temperature to dissolve any wax crystals and ensure a uniform thermal history.

  • Cooling: The sample is then cooled at a controlled rate in a cooling bath.[7]

  • Observation: At every 3°C interval, the test jar is removed from the bath and tilted to ascertain whether the specimen moves.[19]

  • Pour Point Determination: The lowest temperature at which movement of the specimen is observed is recorded as the pour point.[7][20]

ASTM_D97_Workflow cluster_prep Sample Preparation cluster_cool Cooling & Observation cluster_end Result start Start heat Heat Sample start->heat cool Cool at Specified Rate heat->cool observe Examine for Flow (every 3°C) cool->observe flow Flow Observed? observe->flow flow->cool Yes record Record Pour Point flow->record No end End record->end

ASTM D97 Pour Point Test Workflow
Experimental Protocol: Cloud Point Determination (ASTM D2500)

The ASTM D2500 is the standard test method for determining the cloud point of petroleum products and liquid fuels that are transparent in layers of 40 mm thickness.[21][22]

Methodology:

  • Sample Preparation: The sample is brought to a temperature at least 14°C above the expected cloud point, and any free moisture is removed.[11]

  • Cooling: The specimen is cooled at a specified rate in a cooling bath.[7]

  • Observation: The sample is periodically examined for the appearance of a cloud or haze at the bottom of the test jar.[7]

  • Cloud Point Determination: The temperature at which the first observable cluster of wax crystals appears is recorded as the cloud point.[7]

ASTM_D2500_Workflow cluster_prep Sample Preparation cluster_cool Cooling & Observation cluster_end Result start Start prep_sample Prepare Sample (Heat & Dry) start->prep_sample cool Cool at Specified Rate prep_sample->cool observe Examine for Cloudiness cool->observe cloud Cloud Observed? observe->cloud cloud->cool No record Record Cloud Point cloud->record Yes end End record->end

ASTM D2500 Cloud Point Test Workflow

Synthesis of Branched-Chain Esters: A Brief Overview

Branched-chain esters are typically synthesized through the esterification of a carboxylic acid with an alcohol.[1] To produce a branched ester, either the carboxylic acid, the alcohol, or both must contain a branched alkyl group.

A common laboratory-scale synthesis involves reacting a dicarboxylic acid with a branched alcohol in the presence of an acid catalyst, such as sulfuric acid.[5][6] The reaction is often carried out in a solvent like toluene, and the water produced is removed to drive the reaction to completion, for example, by using a Dean-Stark apparatus.[6]

Ester_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products acid Dicarboxylic Acid reaction Esterification acid->reaction alcohol Branched Alcohol alcohol->reaction catalyst Acid Catalyst (H₂SO₄) catalyst->reaction solvent Toluene solvent->reaction heat Heat (120-130°C) heat->reaction separation Water Removal (Dean-Stark) reaction->separation ester Branched-Chain Ester separation->ester water Water separation->water

General Synthesis of Branched-Chain Dicarboxylic Esters

Conclusion: The Strategic Advantage of Branched-Chain Esters

The experimental data and underlying chemical principles presented in this guide unequivocally demonstrate the superior low-temperature properties of branched-chain esters compared to their linear analogs. The strategic introduction of branching into the ester molecule provides a powerful tool for formulators seeking to enhance cold flow performance. For researchers, scientists, and drug development professionals, a thorough understanding of these structure-property relationships is essential for the rational design and selection of materials for low-temperature applications. The use of standardized testing protocols, such as ASTM D97 and D2500, is critical for ensuring the accuracy and comparability of performance data. As the demand for high-performance fluids in increasingly challenging environments continues to grow, branched-chain esters will undoubtedly play a pivotal role in enabling new technologies and applications.

References

  • Ahmed, W. A., et al. (2021). The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. Kemija u industriji, 70(1-2), 13-22.
  • Ismail, K., & Salimon, J. (2013). Isolation and melting properties of branched-chain esters from lanolin. Journal of the American Oil Chemists' Society, 90(8), 1167-1174. [Link]

  • Student Academic Success. (n.d.). Properties and Trends of Organic Compounds.
  • Henan J&D Chemical Co.,Ltd. (2022, December 22). The influence of synthetic esters on the low-temperature fluidity and energy-saving performance of engine oil.
  • Wang, Y., et al. (2021). Ester Oils Prepared from Fully Renewable Resources and Their Lubricant Base Oil Properties. ACS Omega, 6(25), 16565–16574. [Link]

  • García-San-Segundo, S., et al. (2023). Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. ACS Omega, 8(5), 4889–4900. [Link]

  • Salimon, J., et al. (2012). SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. Sains Malaysiana, 41(1), 79-88. [Link]

  • Aston Chemicals. (n.d.). The link between function and structure of esters.
  • Plattner, R. D., & Sharma, B. K. (2013). Melting Points and Viscosities of Fatty Acid Esters that are Potential Targets for Engineered Oilseed. Journal of the American Oil Chemists' Society, 90(10), 1529–1537. [Link]

  • Tamson Instruments. (n.d.). ASTM D97 & D2500 - METHODS. [Link]

  • Machinery Lubrication. (n.d.). Low Temperature and Viscosity Limits. [Link]

  • Coutinho, J. A. P., & Gonçalves, M. L. (2007). Prediction of cloud points of biodiesel. Energy & Fuels, 21(6), 3452-3455.
  • MDPI. (2019, January 10). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. [Link]

  • Dunn, R. O. (2019). The Effect of Branched‐Chain Fatty Acid Alkyl Esters on the Cold‐Flow Properties of Biodiesel. Journal of the American Oil Chemists' Society, 96(7), 805-823. [Link]

  • MDPI. (n.d.). A Review of Biodiesel Cold Flow Properties and Its Improvement Methods: Towards Sustainable Biodiesel Application. [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. [Link]

  • Frontiers. (n.d.). A Mini Review on the Cold Flow Properties of Biodiesel and its Blends. [Link]

  • Machinery Lubrication. (n.d.). Synthetic Esters: Engineered to Perform. [Link]

  • ACS Publications. (n.d.). Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid | ACS Omega. [Link]

  • NIH. (n.d.). Computing Viscosities of Mixtures of Ester-Based Lubricants at Different Temperatures. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and lubricity properties analysis of branched dicarboxylate esters based lubricant. [Link]

  • Dunn, R. O. (2015). Branched-Chain Fatty Acid Methyl Esters as Cold Flow Improvers for Biodiesel. Journal of the American Oil Chemists' Society, 92(6), 883-895. [Link]

  • ASTM International. (2022). D97 Standard Test Method for Pour Point of Petroleum Products. [Link]

  • ACS Publications. (2017, December 11). Correlating the Cloud Point of Biodiesel to the Concentration and Melting Properties of the Component Fatty Acid Methyl Esters | Energy & Fuels. [Link]

  • ASTM International. (2023). D2500 Standard Test Method for Cloud Point of Petroleum Products and Liquid Fuels. [Link]

  • Ayalytical. (n.d.). ASTM D97 Test Method for Pour Point. [Link]

  • ASTM International. (n.d.). Pour Point of Petroleum Products. [Link]

  • Chorus Lubricant Additives. (2024, February 5). Why Synthetic Ester? Performance of Synthetic Ester Oil. [Link]

  • NCWM. (2021, January 1). Cloud Point of Petroleum Products and Liquid Fuels (Optical Detection Stepped Cooling Method). [Link]

  • Journal of Clean Energy Technologies. (n.d.). Investigation of Cold Flow Properties of Waste Cooking Biodiesel. [Link]

  • YouTube. (2014, February 20). ASTM D97 POUR POINT TESTING. [Link]

  • DieselNet. (2017, March). Fuel Property Testing: Low Temperature Operability. [Link]

  • ThaiScience. (n.d.). Relationship between fatty acid composition and biodiesel quality for nine commercial palm oils. [Link]

  • NIH. (n.d.). Polymer Cold-Flow Improvers for Biodiesel. [Link]

  • NIH. (2024, February 10). Synthesis and biodegradation testing of some synthetic oils based on ester. [Link]

  • Google Patents. (n.d.).
  • ASTM International. (n.d.). Standard Test Method for Cloud Point of Petroleum Products (ASTM D 2500). [Link]

Sources

Comparative

Definitive Identification Guide: Propyl 4-methylpentanoate

Topic: Confirming the identity of propyl 4-methylpentanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Propyl 4-methylpentanoate (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the identity of propyl 4-methylpentanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Propyl 4-methylpentanoate (CAS: 25415-68-3), also known as propyl isocaproate, is a fatty acid ester characterized by a distinct fruity, pineapple-like organoleptic profile.[1][2] In pharmaceutical and flavor research, its correct identification is frequently compromised by its structural isomer, propyl hexanoate . Both molecules share the formula


 and a molecular weight of 158.24  g/mol , often co-eluting in low-resolution chromatography.

This guide provides a rigorous, self-validating analytical framework to distinguish propyl 4-methylpentanoate from its linear and branched isomers using retention indices (RI), Mass Spectrometry (MS) fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Structural Analysis & The Isomer Challenge

The core difficulty in identifying propyl 4-methylpentanoate lies in distinguishing the branching of the acyl chain.

  • Target: Propyl 4-methylpentanoate (Branched acid chain: Isocaproic acid derivative).

  • Primary Alternative: Propyl hexanoate (Linear acid chain: Caproic acid derivative).

  • Secondary Alternative: Isopropyl 4-methylpentanoate (Branched alcohol chain).

While mass spectrometry provides functional group identification, the fragmentation patterns of these isomers are strikingly similar due to common McLafferty rearrangements. Therefore, a multi-modal approach combining Gas Chromatography (Retention Indexing) and


H-NMR  is required for authoritative confirmation.
Analytical Workflow Diagram

The following decision tree outlines the logical progression for confirming identity, prioritizing non-destructive methods (NMR) when purity allows, backed by chromatographic separation.

IdentificationWorkflow Start Unknown Sample (Suspected Propyl 4-methylpentanoate) GC_Screen Step 1: GC-MS Screening (Calculate Kovats Index) Start->GC_Screen RI_Check Is RI (DB-5) approx. 1035-1045? GC_Screen->RI_Check RI_Fail Suspect Linear Isomer (Propyl Hexanoate RI ~1084) RI_Check->RI_Fail No (RI > 1060) MS_Check Step 2: MS Fragmentation Check m/z 102 & 116 RI_Check->MS_Check Yes Rejected IDENTITY REJECTED: Isomer Detected RI_Fail->Rejected NMR_Conf Step 3: 1H-NMR Confirmation (The 'Smoking Gun') MS_Check->NMR_Conf Doublet_Check Check Methyl Terminus (0.9 ppm) NMR_Conf->Doublet_Check Confirmed IDENTITY CONFIRMED: Propyl 4-methylpentanoate Doublet_Check->Confirmed Doublet (6H) Doublet_Check->Rejected Triplet (3H)

Figure 1: Analytical decision tree for the discrimination of propyl 4-methylpentanoate from linear isomers.

Part 2: Comparative Methodology
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Separation and preliminary identification via Retention Index (RI) and fragmentation logic.

The Differentiator: Kovats Retention Index (RI) On non-polar columns (e.g., DB-5, SE-30), branched esters typically elute before their linear counterparts due to lower boiling points and reduced Van der Waals interactions.

CompoundKovats RI (DB-5/SE-30)Boiling Point (est.)
Propyl 4-methylpentanoate 1035 - 1045 ~158°C
Propyl Hexanoate (Linear)1080 - 1090~187°C
Isopropyl 4-methylpentanoate~990 - 1010~145°C

MS Fragmentation Logic: Both isomers undergo McLafferty rearrangements, producing an ion at


 102  (the enol form of the ester). However, the intensity of alkyl losses differs.
  • Diagnostic Ion (

    
     116):  Represents the loss of propene (
    
    
    
    ) via rearrangement, yielding the protonated acid (isocaproic acid).
  • Base Peak: Often

    
     43  (propyl group) or 
    
    
    
    71
    (isocaproyl group).

Critical Insight: Do not rely solely on library matching (NIST/Wiley) if the match score is <90%, as the spectra of propyl hexanoate and propyl 4-methylpentanoate are nearly identical in the low-mass region. RI is the primary GC discriminator.

Method 2: Nuclear Magnetic Resonance (

H-NMR)

Objective: Definitive structural proof. The Differentiator: The terminal methyl group splitting pattern.

This is the self-validating step. You are looking for the specific signature of the isobutyl tail versus the n-pentyl tail .

FeaturePropyl 4-methylpentanoate (Target)Propyl Hexanoate (Alternative)
Acid Terminus (

0.9 ppm)
Doublet (6H) (Due to isopropyl split)Triplet (3H) (Due to linear ethyl end)

-Protons (Acid side)
Multiplet (1H) + Multiplet (2H)Multiplet (2H)
Alcohol Side (

)
Triplet (

4.0)
Triplet (

4.0)

Causality: The 4-methylpentanoyl chain ends in a


 group. The methine proton (

) splits the two equivalent methyl groups into a doublet. In contrast, the hexanoyl chain ends in

, where the methylene splits the terminal methyl into a triplet.
Part 3: Experimental Protocols
Protocol A: Synthesis of Analytical Standard (For Validation)

If a certified reference standard is unavailable, synthesize the target to generate a reference RI and NMR spectrum.

Reagents:

  • 4-Methylpentanoic acid (Isocaproic acid) - Purity >98%

  • 1-Propanol - Anhydrous

  • Sulfuric Acid (

    
    ) - Catalyst
    

Workflow:

  • Setup: In a 50 mL round-bottom flask, combine 10 mmol 4-methylpentanoic acid and 15 mmol 1-propanol.

  • Catalysis: Add 2 drops of conc.

    
    .
    
  • Reflux: Heat to 90°C with stirring for 2 hours.

  • Workup: Cool to RT. Dilute with diethyl ether (20 mL). Wash with sat.

    
     (
    
    
    
    mL) to remove unreacted acid. Wash with brine.
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Validation: Analyze the resulting oil via GC-MS to confirm purity (>95%) and establish the reference RI.

Protocol B: GC-MS Determination of Kovats Index

System: Agilent 7890/5977 (or equivalent). Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Standard Prep: Mix C8-C20 alkane standard solution (10 µg/mL in hexane).

  • Sample Prep: Dilute target sample to 10 ppm in hexane.

  • Injection: 1 µL, Split 20:1, Inlet 250°C.

  • Oven Program: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    280°C.
  • Calculation: Use the retention times (

    
    ) of the flanking alkanes (
    
    
    
    and
    
    
    ) and the unknown (
    
    
    ) in the Van den Dool and Kratz equation:
    
    
    Acceptance Criteria: Calculated I must be
    
    
    .
Part 4: Comparative Data Summary

The following table summarizes the distinguishing features of the target versus its most common isomer.

ParameterPropyl 4-methylpentanoatePropyl HexanoateSpecificity Level
CAS Number 25415-68-3626-77-7Absolute
Kovats RI (DB-5) 1035 - 1045 1080 - 1090 High (Screening)
Odor Profile Pineapple, etherealBlackberry, wine-likeLow (Subjective)

H-NMR Methyl
Doublet (6H) at ~0.9 ppmTriplet (3H) at ~0.9 ppmDefinitive
MS Base Peak

43 / 71

43 / 71
Low
McLafferty Ion

102 (Strong)

102 (Strong)
Low
References
  • National Institute of Standards and Technology (NIST). Pentanoic acid, 4-methyl-, propyl ester (Propyl isocaproate) Mass Spectrum and Retention Index. NIST Chemistry WebBook, SRD 69.[3][4]

  • The Good Scents Company.

  • PubChem.Propyl 4-methylpentanoate Compound Summary.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of McLafferty rearrangements in esters).

Sources

Validation

Inter-laboratory comparison of propyl 4-methylpentanoate analysis

An Inter-Laboratory Comparison Guide to the Analysis of Propyl 4-Methylpentanoate Propyl 4-methylpentanoate is a significant contributor to the characteristic aroma of many fruits and is widely used as a flavoring agent...

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison Guide to the Analysis of Propyl 4-Methylpentanoate

Propyl 4-methylpentanoate is a significant contributor to the characteristic aroma of many fruits and is widely used as a flavoring agent in the food and beverage industry. Its accurate quantification is paramount for quality control, regulatory compliance, and ensuring product consistency. However, the inherent volatility and potential for matrix interference with this ester can lead to variability in analytical results between laboratories. This guide presents a comprehensive framework for an inter-laboratory comparison of propyl 4-methylpentanoate analysis, offering a robust methodology for assessing and improving the reliability of its quantification.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed protocol for conducting an inter-laboratory study, from sample preparation to statistical analysis of the results. By following this guide, participating laboratories can evaluate their performance, identify potential sources of error, and work towards achieving greater analytical consensus. This is not merely a set of instructions but a self-validating system designed to enhance the trustworthiness of analytical data in the field.

A Framework for a Robust Inter-Laboratory Study

The foundation of a successful inter-laboratory comparison lies in a well-defined and meticulously executed study plan. This section outlines the critical components of such a plan, from the preparation of the test material to the statistical treatment of the data, grounded in internationally recognized standards.

Test Material: Ensuring Homogeneity and Stability

The cornerstone of any inter-laboratory study is the test material. It is imperative that all participating laboratories receive identical samples to ensure that any observed variability is attributable to the analytical procedures and not the samples themselves.

Protocol for Test Material Preparation:

  • Selection of Matrix: A simple and inert matrix, such as a mid-chain triglyceride (MCT) oil, is chosen to minimize complex matrix effects that could obscure the evaluation of the analytical method itself.

  • Spiking and Homogenization: A stock solution of high-purity propyl 4-methylpentanoate is prepared and gravimetrically added to the MCT oil to achieve a target concentration of 50 µg/g. The mixture is then thoroughly homogenized using a high-shear mixer to ensure a uniform distribution of the analyte.

  • Aliquoting and Blinding: The homogenized sample is aliquoted into amber glass vials, leaving minimal headspace to prevent volatilization. Each vial is then assigned a unique, random code to blind the participants to the true concentration and to any duplicate samples.

  • Stability Testing: A subset of the prepared samples is stored under various conditions (refrigerated, ambient temperature) and analyzed at set time points to confirm the stability of the analyte in the matrix over the duration of the study.

Analytical Methodology: A Standardized Approach to GC-FID Analysis

To isolate the performance of each laboratory, a standardized analytical method is prescribed. Gas chromatography with flame ionization detection (GC-FID) is selected for its robustness, wide availability, and suitability for quantifying volatile esters.

Detailed Experimental Protocol for GC-FID Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the supplied test material into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., ethyl heptanoate) at a known concentration. The choice of internal standard is critical; it should be chemically similar to the analyte but well-resolved chromatographically.

    • Dilute to volume with a high-purity solvent such as hexane.

    • Vortex for 30 seconds to ensure complete mixing.

  • Instrumental Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. The non-polar nature of this column is ideal for separating volatile, non-polar compounds like esters.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C. This temperature program allows for the efficient elution of the analyte and internal standard while ensuring the separation from any potential matrix components.

    • Injector: Splitless mode at 250°C. A splitless injection is used to maximize the transfer of the analyte onto the column, which is important for trace analysis.

    • Detector: Flame Ionization Detector (FID) at 280°C. The FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

  • Calibration:

    • Prepare a series of calibration standards of propyl 4-methylpentanoate in the chosen matrix, bracketing the expected concentration of the test material.

    • Add the internal standard to each calibration standard at the same concentration as in the prepared samples.

    • Analyze the calibration standards using the same GC-FID method.

    • Construct a calibration curve by plotting the ratio of the peak area of propyl 4-methylpentanoate to the peak area of the internal standard against the concentration of propyl 4-methylpentanoate.

Data Reporting and Statistical Analysis: Adhering to International Standards

The statistical analysis of the inter-laboratory comparison data is conducted in accordance with the principles outlined in ISO 5725.[1][2] This international standard provides a framework for determining the repeatability and reproducibility of a standard test method.

Statistical Workflow:

  • Data Collection: Each participating laboratory is required to perform two independent analyses of the test material and report both results.

  • Outlier Detection: Before calculating the performance statistics, the data is screened for outliers using Cochran's and Grubbs' tests.[3][4][5]

    • Cochran's Test: This test is used to identify laboratories with significantly larger variance between their replicate measurements compared to other laboratories.

    • Grubbs' Test: This test is used to identify laboratories whose mean result is significantly different from the mean of all other laboratories.

  • Calculation of Performance Statistics:

    • Repeatability (r): A measure of the variability of results obtained by the same operator, on the same equipment, in the same laboratory, over a short period of time.

    • Reproducibility (R): A measure of the variability of results obtained in different laboratories.

    • z-Scores: A performance score for each laboratory, calculated as: z = (x - X) / σ where:

      • x is the mean result of the laboratory

      • X is the assigned value (the robust mean of all reported results after outlier removal)

      • σ is the standard deviation for proficiency assessment (a target standard deviation, often derived from the Horwitz equation or previous studies)

A z-score between -2 and 2 is generally considered satisfactory.

Visualizing the Path to Analytical Consensus

To provide a clear overview of the inter-laboratory comparison process, the following diagrams illustrate the experimental and data analysis workflows.

experimental_workflow cluster_prep Test Material Preparation cluster_dist Sample Distribution cluster_analysis Laboratory Analysis prep1 Selection of Inert Matrix (MCT Oil) prep2 Spiking with Propyl 4-Methylpentanoate prep1->prep2 prep3 Homogenization prep2->prep3 prep4 Aliquoting and Blinding prep3->prep4 dist1 Shipment to Participating Laboratories prep4->dist1 analysis1 Sample Preparation (Dilution & IS Addition) dist1->analysis1 analysis2 GC-FID Analysis analysis1->analysis2 analysis3 Data Acquisition and Reporting analysis2->analysis3

Caption: Experimental workflow for the inter-laboratory comparison.

data_analysis_workflow cluster_data Data Reception and Initial Scrutiny cluster_outlier Outlier Detection (ISO 5725) cluster_stats Calculation of Performance Statistics cluster_report Reporting and Interpretation data1 Collection of Replicate Results from All Labs data2 Initial Data Tabulation data1->data2 outlier1 Cochran's Test for Variance Outliers data2->outlier1 outlier2 Grubbs' Test for Mean Outliers data2->outlier2 outlier3 Removal of Confirmed Outliers outlier1->outlier3 outlier2->outlier3 stats1 Calculation of Robust Mean and Standard Deviations outlier3->stats1 stats2 Determination of Repeatability (r) and Reproducibility (R) stats1->stats2 stats3 Calculation of Laboratory z-Scores stats1->stats3 report1 Generation of Final Report stats2->report1 stats3->report1 report2 Feedback to Participating Laboratories report1->report2

Caption: Data analysis workflow for the inter-laboratory comparison.

Hypothetical Inter-Laboratory Comparison Data

To illustrate the application of the described methodology, the following table presents hypothetical results from an inter-laboratory comparison involving ten laboratories. The assigned value for the test material is 50.0 µg/g.

LaboratoryResult 1 (µg/g)Result 2 (µg/g)Mean (µg/g)Standard Deviationz-Score
Lab 149.550.149.80.42-0.10
Lab 252.351.852.10.351.05
Lab 348.248.948.60.49-0.70
Lab 455.154.554.80.422.40
Lab 549.950.350.10.280.05
Lab 647.547.947.70.28-1.15
Lab 750.851.251.00.280.50
Lab 846.145.545.80.42-2.10
Lab 951.551.951.70.280.85
Lab 1049.249.849.50.42-0.25

*Indicates a z-score outside the satisfactory range of -2 to 2.

Summary of Performance Statistics (after removal of outliers - Labs 4 and 8):

  • Number of participating laboratories (after outliers removed): 8

  • Assigned Value (Robust Mean): 50.0 µg/g

  • Repeatability Standard Deviation (sr): 0.35 µg/g

  • Reproducibility Standard Deviation (sR): 1.5 µg/g

  • Repeatability Limit (r): 0.98 µg/g

  • Reproducibility Limit (R): 4.2 µg/g

Discussion and Interpretation: Unpacking the Results

The hypothetical data reveals a generally good agreement among the participating laboratories, with the majority falling within the acceptable z-score range. However, the results from Lab 4 and Lab 8 warrant further investigation. A z-score of 2.40 for Lab 4 suggests a potential positive bias in their measurements, while the z-score of -2.10 for Lab 8 indicates a possible negative bias.

Potential sources of these discrepancies could include:

  • Calibration Errors: An improperly prepared calibration curve or the use of a degraded standard could lead to systematic errors.

  • Sample Handling: Inconsistent sample preparation, such as inaccurate weighing or dilution, can introduce significant variability.

  • Instrumental Issues: A poorly optimized GC method, injector discrimination, or detector non-linearity can all contribute to inaccurate results.

  • Data Processing: Errors in peak integration or calculation can also lead to erroneous final concentrations.

The calculated repeatability (r) and reproducibility (R) limits provide valuable insights into the performance of the analytical method. The relatively low repeatability limit suggests that individual laboratories are capable of producing consistent results. The larger reproducibility limit, however, highlights the greater challenge of achieving agreement between different laboratories. This underscores the importance of standardized methods and ongoing proficiency testing to minimize inter-laboratory variability.[6][7]

Conclusion: A Pathway to Enhanced Analytical Reliability

This guide has provided a comprehensive framework for conducting an inter-laboratory comparison of propyl 4-methylpentanoate analysis. By adhering to the principles of standardized methodology, robust statistical analysis, and transparent data reporting, the scientific community can work towards achieving greater consensus and reliability in the quantification of this important flavor compound. The implementation of such studies is not merely an academic exercise but a critical component of quality assurance in the food, beverage, and pharmaceutical industries. The continuous validation and verification of analytical methods through inter-laboratory comparisons are essential for ensuring product safety, quality, and regulatory compliance.[8][9]

References

  • BIPEA. (2025). Proficiency testing programs FLAVORS - FRAGRANCES - ESSENTIAL OILS. Retrieved from [Link]

  • Compusense. (n.d.). Flavor & Fragrance Sensory Testing Solutions. Retrieved from [Link]

  • European Accreditation. (2018). EA-4/21 INF: 2018: Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the process of laboratory accreditation. Retrieved from [Link]

  • International Organization for Standardization. (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. Retrieved from [Link]

  • International Organization for Standardization. (1994). ISO 5725-2:1994 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. Retrieved from [Link]

  • MDPI. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Using the Grubbs and Cochran tests to identify outliers. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Determination of chloropropanol esters and glycidyl esters in nutritional foods by gas chromatography–tandem mass spectrometry based on acid hydrolysis and solid-phase extraction. Retrieved from [Link]

  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

  • AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]

  • Eurachem. (n.d.). Trends in inter-laboratory method validation. Retrieved from [Link]

  • PubMed. (2020). Characterization of Four Alkyl-branched Fatty Acids as Methyl, Ethyl, Propyl, and Butyl Esters Using Gas Chromatography-Quadrupole Time of Flight Mass Spectrometry. Retrieved from [Link]

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Comparative

Benchmarking propyl 4-methylpentanoate against commercial flavor standards

Executive Summary This guide provides a rigorous technical framework for benchmarking Propyl 4-methylpentanoate (CAS: 25415-68-3) against the industry "Gold Standard" for pineapple and tropical fruit notes, Allyl Hexanoa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for benchmarking Propyl 4-methylpentanoate (CAS: 25415-68-3) against the industry "Gold Standard" for pineapple and tropical fruit notes, Allyl Hexanoate (FEMA 2032).

While Allyl Hexanoate is ubiquitous in flavor formulations due to its high impact and immediate "lift," Propyl 4-methylpentanoate offers a distinct physiochemical profile characterized by higher lipophilicity and a modified volatility curve. This guide outlines the experimental protocols required to validate its utility in high-stability drug masking systems and extended-release flavor matrices.

Part 1: Chemical Identity & Physiochemical Benchmarking

Before sensory evaluation, we must establish the thermodynamic and kinetic differences between the candidate and the standard. In drug development and complex food matrices, LogP (partition coefficient) dictates the molecule's behavior in emulsions.

The Hypothesis: Propyl 4-methylpentanoate, lacking the unsaturated allyl group and possessing a branched isocaproate tail, will exhibit higher lipophilicity and superior stability against oxidation compared to Allyl Hexanoate.

Comparative Data Table
FeatureCandidate: Propyl 4-methylpentanoateStandard: Allyl Hexanoate (Allyl Caproate)Implication for Application
CAS Number 25415-68-3123-68-2Verification of regulatory status is critical.
Molecular Formula C9H18O2C9H16O2Candidate is saturated; Standard is unsaturated.
Molecular Weight 158.24 g/mol 156.22 g/mol Similar mass; diffusion rates will be comparable.
Est. LogP (Hydrophobicity) ~3.2 - 3.5 (More Lipophilic)~2.8 - 3.0 (Less Lipophilic)Candidate partitions better into lipid phases (e.g., MCT oil excipients).
Boiling Point ~170-180°C185°CCandidate has slightly higher volatility, affecting "top note" impact.
Odor Character Fruity, Pineapple, Winey, WaxyPineapple, Fatty, Pungent (at high conc.)Candidate offers a "smoother" profile; Standard is "sharper."

Part 2: Instrumental Analysis (Headspace GC-MS)

To objectively measure the release rate of the flavor from a matrix (e.g., a pediatric suspension or beverage), we utilize Headspace Solid-Phase Microextraction (HS-SPME) . This mimics the "sniff" at the liquid interface.

Experimental Protocol: Kinetic Release Profiling

Objective: Determine the partition coefficient (


) of the candidate vs. the standard in a specific matrix (Water vs. 10% Sucrose).
  • Sample Preparation:

    • Prepare a 10 ppm solution of Propyl 4-methylpentanoate and Allyl Hexanoate in the target matrix (e.g., pH 3.0 buffer).

    • Add Internal Standard: 5 ppm Ethyl Heptanoate (structurally similar but chromatographically distinct).

    • Aliquot 5 mL into 20 mL headspace vials. Seal with PTFE/Silicone septa.

  • Equilibration:

    • Incubate vials at 37°C (physiological temperature) for 20 minutes with agitation (500 rpm).

  • Extraction (SPME):

    • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Why? This triple-phase fiber captures the full range of volatiles from trace esters to heavier acids.

    • Expose fiber to headspace for 15 minutes.

  • GC-MS Analysis:

    • Desorption: 250°C for 3 minutes (splitless).

    • Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm).

    • Oven Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      230°C.

Data Output: Calculate the Relative Response Factor (RRF) . If Propyl 4-methylpentanoate shows a lower headspace peak area than Allyl Hexanoate in water, it confirms higher hydrophobicity/retention, making it superior for sustained release.

Workflow Visualization

BenchmarkingWorkflow Prep Sample Preparation (Matrix + Internal Std) Equil Equilibration (37°C, 20 min) Prep->Equil Phase Partitioning SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Equil->SPME Adsorption GCMS GC-MS Analysis (DB-Wax Column) SPME->GCMS Desorption Data Data Correlation (Release Kinetics) GCMS->Data Peak Integration

Figure 1: Automated Headspace SPME workflow for comparative volatility analysis.

Part 3: Sensory Profile & Threshold Analysis

Instrumental data must be validated by human perception. We use the ASTM E1627 standard for edible oils/fats as a baseline, adapting it for flavor thresholds.

Protocol: Quantitative Descriptive Analysis (QDA)

Panel: 8-10 trained judges.

  • Odor Detection Threshold (ODT):

    • Use the 3-Alternative Forced Choice (3-AFC) method (ASTM E679).

    • Prepare ascending concentration series (0.1 ppm to 100 ppm) in water.

    • Expectation: Allyl Hexanoate usually has a lower threshold (more potent). Propyl 4-methylpentanoate may require higher loading but provides a "rounder" body.

  • Attribute Profiling (Spider Chart):

    • Rate the following attributes on a 0-10 scale:

      • Pineapple (Fresh)

      • Pineapple (Candy/Jammy)

      • Green/Sharp

      • Waxy/Fatty [1]

      • Chemical/Solvent [2][3][4]

    • Insight: Allyl esters often spike in "Green/Sharp" and "Pineapple Candy." Propyl esters tend to score higher in "Jammy" and "Waxy," providing the "flesh" note rather than the "peel" note.

Part 4: Stability & Stress Testing

For drug development (e.g., liquid syrups), ester hydrolysis is the primary failure mode. The allyl group in the standard is susceptible to oxidation, whereas the propyl group is saturated.

Protocol: Accelerated Aging (Hydrolysis Rate)
  • Conditions:

    • Acidic Challenge: pH 2.0 (Simulated Gastric Fluid / Acidic Beverage).

    • Thermal Stress: 40°C / 75% RH (ICH Guidelines).

  • Duration: 0, 14, 28 days.

  • Measurement: Extract and analyze via GC-FID. Monitor the decrease in ester concentration and the appearance of breakdown products (e.g., 4-methylpentanoic acid, which smells "cheesy" or "sweaty").

Mechanism of Failure: If the ester hydrolyzes, the "fruity" note is lost and replaced by the "cheesy" note of the free acid.

  • Allyl Hexanoate breakdown: Hexanoic acid (Goat/Sweat smell) + Allyl Alcohol (Toxic/Mustard smell).

  • Propyl 4-methylpentanoate breakdown: 4-methylpentanoic acid (Cheesy/Sour) + Propanol.

Note: The steric hindrance of the branched "iso" group in 4-methylpentanoate typically offers superior hydrolytic stability compared to the linear hexanoate.

Hydrolysis Ester Propyl 4-methylpentanoate (Fruity/Pineapple) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack Water H2O / H+ (Acidic pH) Water->Transition Acid 4-Methylpentanoic Acid (Cheesy/Sweaty Off-note) Transition->Acid Collapse Alcohol Propanol (Solvent-like) Transition->Alcohol

Figure 2: Acid-catalyzed hydrolysis pathway leading to flavor degradation.

References

  • Sigma-Aldrich. (2023). Propyl 4-methylpentanoate Product Specification and CAS 25415-68-3 Data. Link

  • National Institute of Standards and Technology (NIST). (2023). Pentanoic acid, 4-methyl-, propyl ester: Gas Chromatography Retention Indices. NIST Chemistry WebBook. Link

  • ASTM International. (2019). ASTM E1627-19: Standard Practice for Sensory Evaluation of Edible Oils and Fats. Link

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library (Search: Allyl Hexanoate - FEMA 2032). Link

  • PubChem. (2023). Allyl Hexanoate Compound Summary. National Library of Medicine.[5][6] Link

  • Good Scents Company. (2023).[7] Odor Profile: Allyl Hexanoate.[8][9] Link

Sources

Validation

Stability Studies of Propyl 4-Methylpentanoate: A Comparative Technical Guide

Executive Summary Propyl 4-methylpentanoate (also known as propyl isocaproate) is a branched aliphatic ester widely utilized as a lipophilic intermediate in pharmaceutical synthesis and a high-impact fragrance ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl 4-methylpentanoate (also known as propyl isocaproate) is a branched aliphatic ester widely utilized as a lipophilic intermediate in pharmaceutical synthesis and a high-impact fragrance ingredient. Its stability profile is governed by the steric environment of the carbonyl center and the hydrophobicity of the isocaproyl tail.

This guide provides a rigorous technical analysis of the molecule's stability under stress conditions. Unlike standard datasheets, we contextualize its performance against structural analogs—Propyl Hexanoate (linear isomer) and Propyl Pivalate (sterically hindered benchmark)—to provide actionable insights for formulation and handling.

Key Finding: Propyl 4-methylpentanoate exhibits a Type II Stability Profile . It is moderately resistant to spontaneous hydrolysis at neutral pH due to the hydrophobic 4-methylpentyl chain but degrades rapidly under alkaline conditions (


). Its thermal stability is superior to short-chain esters (e.g., propyl acetate) but requires protection from moisture at temperatures exceeding 60°C.

Chemical Causality: Mechanisms of Degradation

To predict shelf-life and handling constraints, one must understand the molecular drivers of degradation. For propyl 4-methylpentanoate, the primary failure mode is nucleophilic acyl substitution (hydrolysis) , followed by oxidative degradation under extreme conditions.

Hydrolysis Pathways

The ester bond is susceptible to cleavage by water, catalyzed by acids or bases.[1][2][3][4]

  • Acid-Catalyzed (

    
    ):  Reversible.[2][5] The carbonyl oxygen is protonated, making the carbon more electrophilic. The remote 4-methyl group provides minimal steric shielding against water attack.
    
  • Base-Catalyzed (

    
    ):  Irreversible (Saponification). Hydroxide ions attack the carbonyl carbon directly. This is the dominant degradation pathway in formulation.
    
Structural Activity Relationship (SAR)

The stability of propyl 4-methylpentanoate is defined by the Taft Steric Parameter (


) .
  • The 4-methyl group is located at the

    
    -position relative to the carbonyl.
    
  • Effect: unlike

    
    -branching (e.g., Pivalate) which blocks attack, 
    
    
    
    -branching primarily affects solvation and hydrophobicity.
  • Result: The molecule hydrolyzes at a rate comparable to linear esters (Propyl Hexanoate) but significantly faster than

    
    -hindered esters.
    
Visualizing the Degradation Pathway

HydrolysisPathway cluster_conditions Critical Stability Factors Ester Propyl 4-Methylpentanoate (Lipophilic Ester) TS_Acid Tetrahedral Intermediate (Protonated) Ester->TS_Acid + H+, + H2O (Reversible) TS_Base Tetrahedral Intermediate (Anionic) Ester->TS_Base + OH- (Irreversible) AcidProd 4-Methylpentanoic Acid (Isocaproic Acid) TS_Acid->AcidProd - H+ Alcohol 1-Propanol TS_Acid->Alcohol TS_Base->AcidProd Fast Step TS_Base->Alcohol Factor1 pH > 10 (Rapid Failure) Factor2 Moisture (Slow Hydrolysis)

Figure 1: Mechanistic pathways for the hydrolysis of Propyl 4-methylpentanoate. Note the irreversibility of the base-catalyzed route, which represents the highest risk.

Comparative Stability Analysis

To benchmark propyl 4-methylpentanoate (P-4MP), we compare its theoretical and observed stability against industry standards.

Table 1: Comparative Hydrolytic Stability Metrics

CompoundStructure TypeTaft Steric Factor (

)*
Relative Hydrolysis Rate (

)
Stability Verdict
Propyl Acetate Short Linear0.00 (Ref)100Baseline (Labile)
Propyl Hexanoate Long Linear-0.40~75Comparable
Propyl 4-Methylpentanoate

-Branched
-0.45 ~70 Target Molecule
Propyl Pivalate

-Branched
-2.54< 1Highly Stable

*Note:


 values are estimates based on Taft's aliphatic series. Lower negative values indicate greater steric resistance.

Analysis:

  • Vs. Propyl Hexanoate: P-4MP is marginally more stable (approx. 5-10% slower hydrolysis). The isobutyl tail increases lipophilicity, slightly reducing water concentration in the micro-environment of the ester bond, but does not physically block the nucleophile.

  • Vs. Propyl Pivalate: P-4MP is significantly less stable. If your application requires survival in pH 12 solution for >4 hours, P-4MP is unsuitable; switch to a pivalate or benzoate analog.

Experimental Protocols

The following protocols are designed to generate the "Supporting Experimental Data" required for regulatory filing (e.g., DMF or IND) or internal quality control.

Protocol A: Forced Degradation Study (ICH Q1A Aligned)

Objective: Determine intrinsic stability and identify degradation products.

Reagents:

  • 0.1 N HCl (Acid Stress)

  • 0.1 N NaOH (Base Stress)

  • 3%

    
     (Oxidative Stress)
    
  • Acetonitrile (Diluent)

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of Propyl 4-methylpentanoate in Acetonitrile.

  • Stress Conditions:

    • Acid:[1][2][3][4][6] Mix 5 mL Stock + 5 mL 0.1 N HCl. Reflux at 60°C for 4 hours.

    • Base: Mix 5 mL Stock + 5 mL 0.1 N NaOH. Stir at Room Temp (25°C) for 2 hours. (Warning: Reaction will be fast).

    • Oxidative: Mix 5 mL Stock + 5 mL 3%

      
      . Store in dark at RT for 24 hours.
      
    • Thermal: Seal neat liquid in ampoule. Heat at 105°C for 72 hours.

  • Quenching: Neutralize acid/base samples to pH 7.0 immediately before analysis.

  • Analysis: Inject into GC-FID or GC-MS.

Protocol B: Analytical Method (GC-FID)

Rationale: Esters are volatile; GC is preferred over HPLC to detect both the parent ester and the alcohol byproduct (1-propanol).

  • System: Agilent 7890 (or equivalent) with FID.

  • Column: DB-WAX or HP-5 (30m x 0.25mm x 0.25µm). Note: DB-WAX is better for separating the acid degradation product.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Detection: FID @ 250°C.

Visualizing the Experimental Workflow

Workflow cluster_stress Stress Conditions (ICH Q1A) Start Start: Propyl 4-Methylpentanoate (Pure Substance) Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, RT Start->Base Oxid Oxidation 3% H2O2, Dark Start->Oxid Quench Quench & Neutralize (pH 7.0) Acid->Quench Base->Quench Dilute Dilution in Acetonitrile Oxid->Dilute Quench->Dilute GC GC-FID Analysis (Quantify % Remaining) Dilute->GC Report Generate Stability Report GC->Report

Figure 2: Workflow for conducting forced degradation studies.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.).[7] Wiley, New York. (Foundational text on steric parameters

    
    ).
    
  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Definitive source on and hydrolysis mechanisms).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link (Provides baseline kinetics for aliphatic esters).

  • Larsson, K. (1964). Hydrolysis of Esters: Kinetic Study of Steric Hindrance. Acta Chemica Scandinavica.

Disclaimer: The data presented in the "Comparative Stability Analysis" section are projected values based on established Structure-Activity Relationships (SAR) and Taft Steric Parameters. Users should validate specific half-life values experimentally using the protocols provided.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Propyl 4-Methylpentanoate

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, experience-driven protocol for the safe and compliant disposal of propyl 4-methylpentanoate, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. Propyl 4-methylpentanoate, an ester with the molecular formula C₉H₁₈O₂, is not benign.[1][2] A thorough risk assessment dictates the necessary precautions. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard StatementImplication for Handling and DisposalAuthoritative Source
Combustible LiquidH227Requires avoidance of ignition sources and open flames during handling and storage. Vapors can form flammable mixtures with air.[3]
Skin IrritationH315Mandates the use of chemical-resistant gloves to prevent direct skin contact, which can cause irritation or dermatitis.[3]
Serious Eye IrritationH319Necessitates wearing tightly sealed safety goggles to protect against splashes that could cause serious eye damage.[3]
Respiratory IrritationH335Requires all handling and disposal procedures to be performed in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors.[3]

This risk profile establishes a clear mandate: propyl 4-methylpentanoate must be treated as a hazardous chemical waste. Disposal via sewer or in standard refuse is strictly prohibited, as it can endanger public health and the environment.[4][5]

Pre-Disposal Safety: A Self-Validating System

Before initiating any disposal procedure, establishing a robust safety perimeter is essential. This is a non-negotiable, self-validating system that ensures personnel protection.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting chemical safety goggles.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Ensure gloves are inspected for integrity before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Engineering Controls: All open-container handling of propyl 4-methylpentanoate must occur inside a certified chemical fume hood to mitigate inhalation risks.[6]

Disposal Decision Workflow

The appropriate disposal procedure depends directly on the quantity of waste generated. This decision tree illustrates the correct pathway.

G start Start: Propyl 4-Methylpentanoate Waste Generated decision Waste Volume > 50 mL? start->decision small_vol Protocol 1: Absorption & Evaporation (in Fume Hood) decision->small_vol No large_vol Protocol 2: Collection for Licensed Disposal decision->large_vol Yes end_small Dispose of Contaminated Solid Waste small_vol->end_small end_large Store for EHS Pickup large_vol->end_large G A Waste Generation (In-Lab) B Select & Pre-Label Waste Container A->B C Transfer Waste (in Fume Hood) B->C D Seal & Store in Satellite Accumulation Area (with Secondary Containment) C->D E Request Waste Pickup from EHS D->E F EHS Transports to Central Accumulation Area E->F G Disposal by Licensed Waste Contractor (e.g., Incineration) F->G

Caption: Process flow for the management of large-quantity chemical waste.

Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response team.

  • Containment: For small, manageable spills, contain the liquid using an inert absorbent material like vermiculite or sand. [4]4. Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools. Place the contaminated absorbent into a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility, ensuring that our innovative work does not come at the cost of personal safety or environmental integrity.

References

  • 4-Methyl-2-Pentanone - Safety Data Sheet . Agilent Technologies, Inc. (2019-03-25). [Link]

  • Ester Disposal . Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste . JoVE (Journal of Visualized Experiments). (2017-07-14). [Link]

  • Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF) . YouTube. (2023-08-18). [Link]

  • Turning Hazardous Waste Complexity into a Safer Lab Environment . Lab Manager. (2026-01-28). [Link]

  • Pentanoic acid, 4-methyl-, propyl ester . NIST WebBook. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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